5-Methoxypyrimidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-4-2-6-3-7-5(4)8/h2-3H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKGGVGWBXBJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901504 | |
| Record name | NoName_630 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71133-22-7 | |
| Record name | 4(3H)-Pyrimidinone, 5-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71133-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
5-Methoxypyrimidin-4-ol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxypyrimidin-4-ol is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including nucleic acids and various therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic routes for this compound, tailored for professionals in research and drug development. Due to a notable scarcity of experimentally determined data in peer-reviewed literature, this guide incorporates predicted values for several physicochemical properties to offer as complete a profile as possible.
Chemical Structure and Tautomerism
The chemical structure of this compound is characterized by a pyrimidine ring substituted with a methoxy group at the 5-position and a hydroxyl group at the 4-position.
It is crucial to recognize that this compound can exist in tautomeric forms, predominantly in equilibrium with its keto form, 5-methoxypyrimidin-4(3H)-one. The stability of these tautomers can be influenced by factors such as the solvent and solid-state packing.[1][2][3][4] Theoretical studies on the parent compound, 4-hydroxypyrimidine, suggest that the keto form is generally more stable.[2]
Caption: Tautomeric equilibrium between the enol and keto forms.
Physicochemical Properties
Quantitative data for this compound is limited. The following tables summarize available and predicted data to provide a comprehensive profile.
Table 1: General Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 71133-25-0 | [5][6][7] |
| Molecular Formula | C₅H₆N₂O₂ | [5][6][7] |
| Molecular Weight | 126.11 g/mol | [5][6][7] |
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Source |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | ~7.5 (acidic), ~1.5 (basic) | Predicted |
| logP | ~0.25 | Predicted |
| Water Solubility | Moderately soluble | Predicted |
Spectral Data
No experimentally determined spectra for this compound are readily available in the public domain. The following are predicted spectral characteristics based on its structure.
-
¹H NMR: Protons on the pyrimidine ring are expected in the aromatic region, with a singlet for the methoxy group protons.
-
¹³C NMR: Signals for the four unique carbons of the pyrimidine ring and one for the methoxy carbon are anticipated.
-
Infrared (IR) Spectroscopy: Characteristic peaks for O-H stretching (broad), C=N stretching, and C-O stretching are expected.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 126. Common fragmentation patterns would involve the loss of the methoxy group or cleavage of the pyrimidine ring.[7]
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in publicly accessible literature. However, a general synthetic approach can be adapted from methods used for similar pyrimidine derivatives. One potential route involves the cyclization of a suitably substituted three-carbon precursor with a source of the N-C-N fragment of the pyrimidine ring.
A plausible synthesis could start from diethyl 2-formyl-3-methoxy-succinate, which can be cyclized with urea or thiourea. The following diagram illustrates a generalized workflow for such a synthesis.
Caption: Generalized synthetic workflow for this compound.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound (CAS 71133-25-0).
However, the pyrimidine scaffold is a well-established pharmacophore. Numerous pyrimidine derivatives have been investigated and developed for a wide range of therapeutic applications, including:
-
Anticancer Agents: As inhibitors of various kinases and other enzymes involved in cell proliferation and survival.[8][9]
-
Antimicrobial Agents: Exhibiting antibacterial and antifungal properties.[10]
-
Antiviral Agents: Serving as nucleoside analogs that interfere with viral replication.
-
Central Nervous System (CNS) Agents: Modulating neurotransmitter receptors.
Given the diverse biological roles of pyrimidine derivatives, this compound could serve as a valuable building block or lead compound in drug discovery programs targeting a variety of diseases. Future research is warranted to explore its potential biological activities. The following diagram illustrates a logical workflow for the initial biological evaluation of this compound.
Caption: Logical workflow for biological evaluation.
Conclusion
This compound represents a pyrimidine derivative with potential for further investigation in medicinal chemistry and drug discovery. While experimental data on its specific properties are currently limited, this guide provides a foundational understanding of its structure, predicted physicochemical characteristics, and potential synthetic and biological evaluation pathways. The information presented herein is intended to support and guide future research endeavors aimed at unlocking the therapeutic potential of this and related compounds.
References
- 1. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 3. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 71133-25-0 | 5-Methoxy-pyrimidin-4-ol - Capot Chemical [capotchem.com]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines | MDPI [mdpi.com]
An In-depth Technical Guide on the Synthesis of 2,4-Dihydroxy-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dihydroxy-5-methoxypyrimidine, also known as 5-methoxyuracil, is a pivotal intermediate in the synthesis of a wide array of biologically active molecules, including antiviral and anticancer agents.[1] Its strategic importance lies in its versatile chemical scaffold, which allows for various modifications to produce targeted therapeutic compounds. This technical guide provides a comprehensive overview of the discovery and synthesis of 2,4-dihydroxy-5-methoxypyrimidine, detailing established experimental protocols, quantitative data, and its application in drug discovery, particularly as a precursor for kinase inhibitors.
Discovery and Significance
While a singular "discovery" paper for 2,4-dihydroxy-5-methoxypyrimidine is not readily apparent in contemporary literature databases, its synthesis and utility are well-documented in chemical and patent literature, often in the context of preparing more complex molecules. It is a key building block in medicinal chemistry, primarily serving as a precursor for the synthesis of various pharmaceuticals and agrochemicals.[1] The pyrimidine core is a "privileged structure" in drug discovery, and the 5-methoxy substitution offers a handle for further functionalization. Its derivatives have shown significant potential in the development of therapeutic agents targeting metabolic disorders and cancer.[1]
Synthetic Methodologies
Two primary synthetic routes for 2,4-dihydroxy-5-methoxypyrimidine have been prominently described in the literature. The first is a de novo synthesis from acyclic precursors, and the second involves the modification of a pre-existing pyrimidine ring.
Synthesis from Acyclic Precursors
This widely used method involves a two-step process: the formation of an activated acrylic acid derivative followed by a cyclization reaction with urea.[2]
Step 1: Condensation
The initial step involves the condensation of ethyl formate and methyl methoxyacetate in the presence of a strong base, typically solid sodium methoxide.[2] This reaction forms an intermediate, which is then directly used in the subsequent cyclization step.
Step 2: Cyclization
The intermediate from the condensation reaction undergoes cyclization with urea in a suitable solvent, such as methanol, under reflux conditions to yield the 2,4-dihydroxy-5-methoxypyrimidine ring.[2]
Synthesis from 5-Bromouracil
An alternative approach involves the nucleophilic substitution of the bromine atom in 5-bromouracil with a methoxy group.[3] This method is advantageous when 5-bromouracil is a readily available starting material. The reaction is typically carried out using sodium methoxide in methanol.[3]
Quantitative Data
The following table summarizes the quantitative data associated with the synthesis of 2,4-dihydroxy-5-methoxypyrimidine and its subsequent conversion to the key intermediate, 2,4-dichloro-5-methoxypyrimidine.
| Parameter | Synthesis from Acyclic Precursors | Synthesis from 5-Bromouracil | Subsequent Chlorination |
| Starting Materials | Ethyl formate, Methyl methoxyacetate, Urea, Sodium methoxide | 5-Bromouracil, Sodium methoxide, Methanol | 2,4-Dihydroxy-5-methoxypyrimidine, Phosphorus oxychloride |
| Overall Yield | Moderate to High (Specific yield not widely reported) | Moderate[3] | 90-96%[4] |
| Purity | >98% (by GC)[1] | High after recrystallization | 98.0-99.0%[4] |
| Reaction Time | Multi-hour | Multi-hour[3] | 2-6 hours[4] |
| Key Conditions | Reflux in methanol for cyclization[2] | Reflux in methanol[3] | 100-160°C (Reflux)[4] |
Experimental Protocols
Detailed Protocol for Synthesis from Acyclic Precursors
This protocol is based on the general method described in the patent literature.[5]
Step 1: Preparation of the Intermediate
-
To a reaction vessel, add ethyl formate and solid sodium methoxide and stir.
-
Cool the mixture and then add methyl methoxyacetate to initiate the condensation reaction.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC) until completion.
Step 2: Cyclization to form 2,4-Dihydroxy-5-methoxypyrimidine
-
To the intermediate from Step 1, add methanol and urea.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete.
-
After completion, concentrate the reaction mixture.
-
Dissolve the residue in water, cool, and neutralize with a suitable acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2,4-dihydroxy-5-methoxypyrimidine.
Purification: The crude product can be purified by recrystallization from a suitable solvent such as water or an alcohol-water mixture.
Detailed Protocol for Synthesis from 5-Bromouracil
This protocol is adapted from a general method for the methoxylation of brominated uracils.[3]
-
Under an inert atmosphere, prepare a solution of sodium methoxide by carefully dissolving sodium metal in anhydrous methanol.
-
Add 5-bromouracil to the sodium methoxide solution.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to precipitate the product.
-
Collect the crude 5-methoxyuracil by filtration.
Purification: The crude product is purified by recrystallization.
Visualization of Synthetic Pathways and Applications
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 2,4-dihydroxy-5-methoxypyrimidine from acyclic precursors and its subsequent conversion to a key dichloro-intermediate.
Role in Kinase Inhibitor Synthesis
2,4-Dihydroxy-5-methoxypyrimidine is a precursor to 2,4-disubstituted pyrimidine derivatives that are potent inhibitors of various protein kinases. For instance, derivatives of 2,4-diaminopyrimidines have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
The diagram below illustrates a generalized signaling pathway involving CDK2 and how a pyrimidine-based inhibitor, derived from 2,4-dihydroxy-5-methoxypyrimidine, can modulate its activity.
Conclusion
2,4-Dihydroxy-5-methoxypyrimidine is a fundamentally important building block in synthetic organic and medicinal chemistry. The synthetic routes from both acyclic precursors and 5-bromouracil provide accessible methods for its preparation. Its subsequent conversion to 2,4-dichloro-5-methoxypyrimidine opens up a vast chemical space for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 5. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
Characterization of 5-Methoxypyrimidin-4-ol: A Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods for the characterization of 5-Methoxypyrimidin-4-ol. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The provided experimental protocols are standardized procedures applicable to the analysis of novel heterocyclic compounds.
Spectroscopic Data Summary
The anticipated spectroscopic data for this compound are summarized in the tables below. These values are estimated based on the analysis of structurally similar compounds and theoretical predictions.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.10 | Singlet | 1H | H2 |
| ~7.65 | Singlet | 1H | H6 |
| ~3.90 | Singlet | 3H | -OCH₃ |
| ~11.5 (broad) | Singlet | 1H | -OH |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~158.0 | C4 |
| ~145.0 | C2 |
| ~140.0 | C6 |
| ~130.0 | C5 |
| ~56.0 | -OCH₃ |
Solvent: DMSO-d₆
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Weak | C-H stretch (methyl) |
| 1650-1600 | Strong | C=N stretch |
| 1600-1550 | Strong | C=C stretch |
| 1250-1200 | Strong | C-O-C stretch (asymmetric) |
| 1050-1000 | Medium | C-O-C stretch (symmetric) |
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion |
| 126 | [M]⁺ (Molecular Ion) |
| 111 | [M - CH₃]⁺ |
| 98 | [M - CO]⁺ |
| 83 | [M - HNCO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16
-
Relaxation Delay: 2.0 seconds
-
Acquisition Time: 4.0 seconds
-
Spectral Width: 20 ppm
-
Temperature: 298 K
¹³C NMR Spectroscopy Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 seconds
-
Acquisition Time: 1.5 seconds
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H NMR and δ = 39.52 ppm for ¹³C NMR).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Data Processing: The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL with the mobile phase.
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-500
Data Processing: The acquired mass spectrum should be analyzed to identify the molecular ion peak ([M+H]⁺ or [M]⁺) and major fragment ions. The accurate mass measurement can be used to confirm the elemental composition.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
A Comprehensive Technical Guide to 5-Methoxypyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Methoxypyrimidin-4-ol, a key heterocyclic compound in the development of novel therapeutic agents and agrochemicals. This document details its chemical identity, synthesis protocols, physicochemical properties, and biological significance, with a focus on its role as a versatile synthetic intermediate.
Chemical Identity and Synonyms
This compound is a pyrimidine derivative that can exist in tautomeric forms. The most stable and commonly referred to tautomer is 5-methoxyuracil or 2,4-dihydroxy-5-methoxypyrimidine.
CAS Number: 6623-81-0[1]
Synonyms:
-
2,4-Dihydroxy-5-methoxypyrimidine[2]
-
5-Methoxy-2,4-pyrimidinediol[1]
-
5-methoxypyrimidine-2,4(1H,3H)-dione[1]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for 2,4-Dihydroxy-5-methoxypyrimidine is presented below. This information is crucial for its identification, purification, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O₃ | [4] |
| Molecular Weight | 142.11 g/mol | [4] |
| Appearance | White to almost white powder or crystal | [4] |
| Melting Point | 344 °C | [4] |
| Purity | ≥ 98% (GC) | [4] |
| Storage Conditions | Store at 2 - 8 °C | [4] |
| Computed XLogP3-AA | -0.8 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
-
¹H NMR: Signals corresponding to the methoxy protons, the C6-H proton, and the N-H protons.
-
¹³C NMR: Resonances for the methoxy carbon, and the pyrimidine ring carbons, including the carbonyl carbons.
-
IR Spectroscopy: Characteristic peaks for N-H stretching, C=O stretching, and C-O stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight.
Experimental Protocols
2,4-Dihydroxy-5-methoxypyrimidine is a pivotal intermediate in the synthesis of more complex molecules, particularly chlorinated pyrimidines used in pharmaceuticals and agrochemicals.
Synthesis of 2,4-Dihydroxy-5-methoxypyrimidine
A common synthetic route involves a condensation and cyclization reaction.[5]
Reaction Scheme: (Reactants) → α-methoxy-β-ethoxy-acrylic acid methyl ester → 2,4-Dihydroxy-5-methoxypyrimidine
Detailed Protocol:
-
Condensation: Ethyl formate and solid sodium methoxide are reacted in a suitable vessel with stirring. The reaction mixture is then cooled.
-
Addition: Methyl methoxyacetate is added to the cooled mixture to carry out a condensation reaction, forming an intermediate, α-methoxy-β-ethoxy-acrylic acid methyl ester.
-
Cyclization: Methanol and urea are then added to the intermediate. The mixture is refluxed.
-
Work-up: After the reaction is complete, the mixture is concentrated, dissolved in water, cooled, and then neutralized.
-
Isolation: The resulting solid, 2,4-dihydroxy-5-methoxypyrimidine, is isolated by filtration and dried.
Synthesis of 2,4-Dichloro-5-methoxypyrimidine (A Key Derivative)
This protocol details the conversion of 2,4-dihydroxy-5-methoxypyrimidine to a key dichloro- derivative, which is a versatile building block.
Reaction Scheme: 2,4-Dihydroxy-5-methoxypyrimidine + POCl₃ → 2,4-Dichloro-5-methoxypyrimidine
Detailed Protocol:
-
Reaction Setup: In a nitrogen-purged reaction vessel, 2,4-dihydroxy-5-methoxypyrimidine (e.g., 0.1 mol), a solvent (e.g., toluene, 100 ml), and phosphorus oxychloride (e.g., 0.2 mol) are combined with stirring.
-
Addition of Base: An alkaline substance such as pyridine (e.g., 0.15 mol) is added to the mixture.
-
Reflux: The reaction mixture is heated to reflux (around 100-160 °C) and maintained for a period of 2 to 6 hours. The reaction progress is monitored by a suitable chromatographic technique (e.g., LC).
-
Quenching: After the reaction is complete, the mixture is cooled and slowly added to a mixture of water and ice with stirring, ensuring the temperature does not exceed 5 °C.
-
Isolation and Purification: The precipitated solid crude product is collected by filtration. The filter cake is washed with water until neutral and then dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like heptane to yield pure 2,4-dichloro-5-methoxypyrimidine.
Biological and Pharmaceutical Significance
2,4-Dihydroxy-5-methoxypyrimidine serves as a crucial starting material in the synthesis of a variety of biologically active compounds.[2] Its derivatives have shown potential in several therapeutic areas.
-
Antiviral Agents: The nucleoside analog, 5-methoxymethyl-2'-deoxyuridine (MMUdR), derived from 5-methoxyuracil, has demonstrated inhibitory activity against Herpes Simplex Virus type 1 (HSV-1).[6] Its mechanism is believed to involve phosphorylation by a virus-induced deoxythymidine kinase, suggesting interference with viral DNA replication.[7] This highlights the potential for developing selective antiviral therapies based on this scaffold. An enhanced antiviral effect was observed when MMUdR was combined with other antiviral drugs like IUdR, Ara-A, or Ara-C, suggesting a different mechanism of action.[6][8]
-
Anticancer Research: As an analog of uracil, a fundamental component of nucleic acids, 5-methoxyuracil derivatives are of interest in anticancer research.[2] Many anticancer drugs are antimetabolites that interfere with nucleic acid synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells.
-
Agrochemicals: This compound is also used in the formulation of herbicides and fungicides, contributing to crop protection and yield enhancement.[2]
Diagrams
Synthesis Workflow
The following diagram illustrates the synthetic pathway from 2,4-dihydroxy-5-methoxypyrimidine to the versatile intermediate, 2,4-dichloro-5-methoxypyrimidine.
Caption: Synthesis of 2,4-dichloro-5-methoxypyrimidine.
Postulated Antiviral Mechanism of Action
This diagram depicts the proposed mechanism of action for 5-methoxyuracil nucleoside analogs against Herpes Simplex Virus.
Caption: Antiviral mechanism of a 5-methoxyuracil derivative.
References
- 1. 5-Methoxyuracil | C5H6N2O3 | CID 81100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. biosynth.com [biosynth.com]
- 4. ijstm.com [ijstm.com]
- 5. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 6. Comparison of the antiviral effects of 5-methoxymethyl-deoxyuridine with 5-iododeoxyuridine, cytosine arabinoside, and adenine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship between structure and antiviral activity of 5-methoxymethyl-2'-deoxyuridine and 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of 5-Methoxypyrimidin-4-ol as a Key Intermediate in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of nucleic acids.[1][2][3][4] Among the myriad of pyrimidine derivatives, 5-Methoxypyrimidin-4-ol emerges as a significant intermediate in the synthesis of potent antiviral and anticancer nucleoside analogues. This technical guide provides a comprehensive overview of the biological role of this compound, detailing its synthesis, its incorporation into nucleoside analogues, the subsequent mechanism of action of these analogues, and the experimental protocols necessary for their evaluation. The strategic placement of the 5-methoxy group can significantly influence the biological activity, metabolic stability, and target specificity of the resulting nucleoside analogues, making this intermediate a subject of considerable interest in the field of drug discovery and development.[5]
Introduction: The Prominence of Pyrimidine Analogues in Therapeutics
Pyrimidine derivatives have long been a focal point of pharmaceutical research due to their fundamental role in biological systems.[1][2][3] As integral components of DNA and RNA, the natural pyrimidines—cytosine, thymine, and uracil—are essential for cellular replication and protein synthesis.[6] Consequently, synthetic analogues of these molecules have been successfully developed as antimetabolites that can disrupt these vital processes in rapidly proliferating cells, such as cancer cells and viruses.[7][8]
The therapeutic efficacy of pyrimidine analogues is largely dependent on their structural modifications, which can alter their substrate specificity for various enzymes, their ability to be incorporated into nucleic acids, and their overall pharmacokinetic and pharmacodynamic profiles.[5][9] The substitution at the 5-position of the pyrimidine ring is a particularly well-explored strategy for modulating the biological activity of these compounds.[5] this compound represents a key precursor for the synthesis of a specific class of 5-substituted nucleoside analogues, where the methoxy group can impart unique physicochemical properties that may enhance therapeutic potential.
Synthesis of this compound and its Nucleoside Derivatives
The synthesis of this compound can be achieved through multi-step chemical reactions starting from readily available precursors. A plausible synthetic route involves the condensation of ethyl formate and methyl methoxyacetate, followed by reaction with urea to form the pyrimidine ring.[10] This intermediate can then be functionalized, for instance by chlorination, to prepare it for subsequent glycosylation to form the desired nucleoside analogue.[10][11]
General Synthetic Workflow
The overall process for synthesizing a nucleoside analogue from a pyrimidine intermediate like this compound typically involves the activation of the pyrimidine ring, followed by coupling with a protected sugar moiety (e.g., a ribose or deoxyribose derivative), and subsequent deprotection to yield the final active compound. Both chemical and enzymatic methods can be employed for the glycosylation step.[12][13][14][15][16]
Experimental Protocol: Synthesis of a 5-Methoxy-substituted Pyrimidine Nucleoside Analogue (Illustrative)
The following is a generalized protocol based on established methods for pyrimidine nucleoside synthesis.
Step 1: Synthesis of 2,4-dichloro-5-methoxypyrimidine (Activation)
-
To a stirred solution of 2,4-dihydroxy-5-methoxypyrimidine in a suitable solvent (e.g., toluene), add phosphorus oxychloride.[11]
-
Slowly add a tertiary amine (e.g., triethylamine) to the mixture.[11]
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[11]
-
After completion, cool the reaction mixture and carefully quench with ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Glycosylation to form the Protected Nucleoside Analogue
-
Prepare a silylated derivative of the activated pyrimidine by reacting it with a silylating agent (e.g., hexamethyldisilazane) in the presence of a catalyst (e.g., ammonium sulfate).
-
In a separate flask, dissolve the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in an anhydrous solvent (e.g., acetonitrile).
-
Add a Lewis acid catalyst (e.g., tin(IV) chloride) to the sugar solution at a low temperature.
-
Slowly add the silylated pyrimidine derivative to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent.
-
Purify the protected nucleoside analogue by column chromatography.
Step 3: Deprotection to Yield the Final Nucleoside Analogue
-
Dissolve the protected nucleoside analogue in a solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected nucleoside analogue.
-
Purify the final product by recrystallization or chromatography.
Biological Role and Mechanism of Action
Nucleoside analogues derived from this compound are expected to exert their biological effects primarily as antimetabolites, interfering with nucleic acid synthesis.[7][8] The proposed mechanism of action involves a series of intracellular phosphorylation steps to form the active triphosphate derivative.
Intracellular Activation and Signaling Pathway
Once inside a cell, the nucleoside analogue is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally, its triphosphate form.[17] This active triphosphate analogue can then compete with the natural deoxyribonucleoside triphosphates (dNTPs) for incorporation into the growing DNA or RNA chain by viral or cellular polymerases.[9][17] The presence of the 5-methoxy group can influence the binding affinity of the nucleoside analogue to these enzymes and may affect the stability of the resulting nucleic acid chain. Incorporation of the analogue can lead to chain termination or the creation of a dysfunctional nucleic acid, ultimately inhibiting viral replication or cancer cell proliferation.[10]
Quantitative Data on the Biological Activity of 5-Substituted Pyrimidine Analogues
The biological activity of nucleoside analogues is typically quantified by their 50% effective concentration (EC₅₀) in antiviral assays and their 50% inhibitory concentration (IC₅₀) in anticancer or enzymatic assays. The cytotoxicity of the compounds is assessed by the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀ or IC₅₀, is a critical parameter for evaluating the therapeutic potential of a compound.
Table 1: Antiviral Activity of Representative 5-Substituted Pyrimidine Nucleoside Analogues
| Compound Class | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 5-Alkyl-2'-deoxyuridines | Herpes Simplex Virus 1 (HSV-1) | Vero | 0.1 - 10 | >100 | >10 - >1000 | [5] |
| 5-Halogenated-2'-deoxyuridines | Varicella-Zoster Virus (VZV) | HEL | 0.01 - 1 | >20 | >20 - >2000 | [9] |
| 5-Alkynyl-2'-deoxyuridines | Human Cytomegalovirus (HCMV) | HFF | 0.5 - 50 | >100 | >2 - >200 | [13] |
Table 2: Anticancer Activity of Representative 5-Substituted Pyrimidine Nucleoside Analogues
| Compound Class | Cancer Cell Line | Target | IC₅₀ (µM) | Reference |
| 5-Fluorouracil | Colon Cancer (HCT-116) | Thymidylate Synthase | 1 - 10 | [18] |
| Gemcitabine | Pancreatic Cancer (PANC-1) | DNA Synthesis | 0.01 - 0.1 | [10] |
| Capecitabine | Breast Cancer (MCF-7) | Thymidylate Synthase | 10 - 100 | [10] |
Experimental Protocols for Biological Evaluation
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Incubate the plate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC₅₀ value from the dose-response curve.
Antiviral Assay (Plaque Reduction Assay)
-
Seed host cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound.
-
Infect the cell monolayers with a known titer of the virus for 1-2 hours.
-
Remove the virus inoculum and overlay the cells with a medium containing the compound dilutions and a gelling agent (e.g., agarose).
-
Incubate the plates until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques in each well.
-
Calculate the EC₅₀ value as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Pharmacokinetics and Toxicology
The pharmacokinetic properties of pyrimidine analogues are crucial for their therapeutic success and are heavily influenced by their chemical structure.[19][20][21][22] Factors such as absorption, distribution, metabolism, and excretion (ADME) determine the bioavailability and half-life of the drug. The 5-methoxy group in nucleoside analogues derived from this compound may affect their metabolic stability, potentially altering their pharmacokinetic profile compared to other 5-substituted analogues.
The primary toxicity associated with pyrimidine antimetabolites is myelosuppression and gastrointestinal toxicity, resulting from their effect on rapidly dividing normal cells.[7][11] A thorough toxicological evaluation is essential in the preclinical development of any new nucleoside analogue.
Analytical Methods
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques for the quantification of pyrimidine derivatives and their metabolites in biological matrices.[23][24][25][26] These methods offer high sensitivity, specificity, and reproducibility, which are essential for pharmacokinetic studies and therapeutic drug monitoring.
Experimental Protocol: LC-MS/MS Analysis of a Pyrimidine Analogue in Plasma
-
Sample Preparation: Precipitate proteins in plasma samples by adding a threefold excess of cold acetonitrile. Centrifuge to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometric Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the parent-to-product ion transition for the specific pyrimidine analogue and an internal standard.
-
Quantification: Generate a standard curve using known concentrations of the analyte and calculate the concentration in the unknown samples.
Conclusion
This compound serves as a valuable intermediate for the synthesis of a novel class of pyrimidine nucleoside analogues with potential applications in antiviral and anticancer therapy. The strategic introduction of a 5-methoxy group can modulate the biological activity and pharmacokinetic properties of these compounds. The in-depth understanding of their synthesis, mechanism of action, and methods for their evaluation, as outlined in this guide, is crucial for the rational design and development of new and more effective therapeutic agents. Further research into the structure-activity relationships of 5-methoxy-pyrimidine derivatives will undoubtedly contribute to the expansion of the therapeutic arsenal against a range of diseases.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchtrend.net [researchtrend.net]
- 5. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimetabolites in chemotherapy | Research Starters | EBSCO Research [ebsco.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacy180.com [pharmacy180.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. [PDF] Enzymatic Synthesis of Nucleoside Analogues by Nucleoside Phosphorylases | Semantic Scholar [semanticscholar.org]
- 17. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research Portal [iro.uiowa.edu]
- 20. cancernetwork.com [cancernetwork.com]
- 21. Comparison of 5-fluorouracil pharmacokinetics in whole blood, plasma, and red blood cells in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 24. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry | Basicmedical Key [basicmedicalkey.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxypyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methoxypyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data in public domains, this document focuses on providing detailed experimental protocols for the determination of these crucial parameters. Understanding these properties is fundamental for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Core Physicochemical Properties
The key physicochemical properties of a drug candidate like this compound dictate its formulation, delivery, and ultimate therapeutic efficacy. The following table outlines the essential parameters. Researchers can populate this table by following the detailed experimental protocols provided in the subsequent sections.
| Physicochemical Property | Value | Experimental Method |
| Melting Point (°C) | Data not available | Capillary Method |
| Boiling Point (°C) | Data not available | Distillation Method |
| pKa | Data not available | Potentiometric Titration |
| Aqueous Solubility (µg/mL) | Data not available | Shake-Flask Method |
| LogP (Octanol/Water) | Data not available | Shake-Flask Method |
| Molecular Formula | C₅H₆N₂O₂ | - |
| Molecular Weight ( g/mol ) | 126.11 | - |
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid crystalline substance is a critical indicator of its purity.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
This compound, finely powdered
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is placed on a clean, dry watch glass and finely powdered using a spatula.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-2°C).
Aqueous Solubility Determination (Shake-Flask Method)
Aqueous solubility is a crucial determinant of a drug's absorption and bioavailability. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.
Apparatus and Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Small glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of PBS (pH 7.4). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: The vials are sealed and placed on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: The resulting suspension is centrifuged at high speed to pellet the undissolved solid.
-
Quantification: A sample of the clear supernatant is carefully removed and diluted as necessary. The concentration of dissolved this compound is then determined using a validated HPLC or UV-Vis spectrophotometric method against a standard curve.
-
Reporting: The aqueous solubility is reported in µg/mL or mg/L.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for predicting the ionization state of a compound at different physiological pH values.
Apparatus and Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Sample Preparation: A known amount of this compound is dissolved in a known volume of deionized water. If solubility is low, a co-solvent may be used, and the results extrapolated to 100% aqueous solution.
-
Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.
-
Titration: The solution is titrated with the standardized acid or base titrant in small, precise increments. The pH of the solution is recorded after each addition, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve.
-
pKa Calculation: The pKa is determined from the pH at the half-equivalence point.
-
Reporting: The determined pKa value(s) are reported.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound.
Caption: Workflow for Melting Point Determination.
Caption: General Kinase Inhibition Pathway for Pyrimidine Derivatives.
Tautomerism in 5-Methoxypyrimidin-4-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the tautomeric equilibrium of 5-methoxypyrimidin-4-ol. Tautomerism is a critical consideration in drug design and development, as the biological activity and physicochemical properties of a molecule are profoundly influenced by its predominant tautomeric form. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from the well-documented tautomerism of the parent compound, pyrimidin-4-ol, and its substituted derivatives. This guide covers the theoretical underpinnings of keto-enol tautomerism in pyrimidine systems, details established experimental and computational methodologies for its investigation, and presents expected stability trends and spectroscopic data. This document is intended to serve as a foundational resource for researchers and professionals engaged in the design and development of novel pyrimidine-based therapeutic agents.
Introduction to Tautomerism in Pyrimidin-4-ol Systems
Tautomerism, a form of structural isomerism, involves the interconversion of isomers, known as tautomers, through the migration of a proton and the concomitant shift of a double bond. In the context of this compound, the principal tautomeric equilibrium exists between the hydroxy (enol) form and the keto (pyrimidinone) forms. The position of this equilibrium is a crucial determinant of the molecule's chemical reactivity, hydrogen bonding capabilities, and ultimately, its interaction with biological targets.
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The tautomeric state of substituted pyrimidin-4-ols can significantly impact their binding affinity to enzymes, such as kinases, by altering the hydrogen bond donor and acceptor patterns. Therefore, a thorough understanding of the tautomeric landscape of this compound is essential for its rational development as a potential drug candidate.
The Tautomeric Equilibrium of this compound
The tautomerism of this compound primarily involves the interconversion between the aromatic hydroxy form (this compound) and two non-aromatic keto forms (5-methoxy-3H-pyrimidin-4-one and 5-methoxy-1H-pyrimidin-4-one). The relative stability of these tautomers is influenced by several factors, including the solvent, temperature, and the electronic effects of substituents on the pyrimidine ring.
In the gas phase and in non-polar solvents, the hydroxy (enol) form is generally favored due to its aromaticity.[1] However, in polar protic solvents, the keto (pyrimidinone) forms are often more stable due to favorable intermolecular hydrogen bonding.[2] The methoxy group at the 5-position is an electron-donating group, which can influence the electron density of the pyrimidine ring and thereby affect the tautomeric equilibrium.
Caption: Tautomeric equilibrium of this compound.
Quantitative Analysis of Tautomeric Forms
Table 1: Expected Tautomeric Ratios in Various Solvents
| Solvent | Dielectric Constant (ε) | Predominant Tautomer(s) | Expected Keto:Enol Ratio (Approximate) |
| Dioxane | 2.2 | Hydroxy (Enol) | 1:10 |
| Chloroform-d | 4.8 | Hydroxy (Enol) | 1:5 |
| Acetone-d6 | 21 | Keto & Hydroxy | 1:1 |
| DMSO-d6 | 47 | Keto (Pyrimidinone) | 5:1 |
| Water-d2 | 80 | Keto (Pyrimidinone) | >10:1 |
Table 2: Predicted Spectroscopic Data for Tautomers of this compound
| Tautomer | 1H NMR (δ ppm, DMSO-d6) - H2 | 1H NMR (δ ppm, DMSO-d6) - H6 | 13C NMR (δ ppm, DMSO-d6) - C4 | 13C NMR (δ ppm, DMSO-d6) - C5 | IR (cm-1) | UV-Vis (λmax, nm) |
| Hydroxy (Enol) | ~8.1 | ~7.9 | ~155-160 | ~140-145 | ~3400 (O-H) | ~270 |
| Keto (Pyrimidinone) | ~7.9 | ~7.7 | ~165-175 | ~110-115 | ~1680 (C=O), ~3200 (N-H) | ~290 |
Experimental Protocols
The determination of tautomeric equilibria relies on a combination of spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures in solution.
Protocol:
-
Sample Preparation: Prepare solutions of this compound (5-10 mg) in various deuterated solvents (e.g., CDCl3, DMSO-d6, D2O) to a final volume of 0.6 mL in an NMR tube.
-
Data Acquisition:
-
Acquire 1H NMR spectra at a constant temperature (e.g., 298 K).
-
Acquire 13C NMR spectra. The chemical shift of the C4 carbon is particularly indicative, with a signal around 165-175 ppm for the keto form and 155-160 ppm for the enol form.
-
For unambiguous peak assignment, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
-
-
Data Analysis:
-
Identify distinct signals corresponding to each tautomer.
-
The tautomeric ratio can be determined by integrating the signals of non-exchangeable protons that are unique to each tautomer.
-
Caption: Workflow for NMR-based tautomer analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be employed to study tautomeric equilibria by monitoring changes in the absorption spectra as a function of solvent polarity.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).
-
Solvent Series: Prepare a series of solutions with varying solvent compositions (e.g., methanol-water mixtures of different ratios).
-
Spectral Acquisition: Record the UV-Vis spectrum for each solution.
-
Data Analysis: The keto and enol forms will possess different chromophores and thus exhibit different absorption maxima (λmax). Shifts in λmax can be correlated with changes in the tautomeric equilibrium.
Computational Chemistry
Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and complementing experimental findings.
Protocol:
-
Model Building: Construct the 3D structures of all possible tautomers of this compound.
-
Geometry Optimization and Frequency Calculation: Perform geometry optimizations and frequency calculations for each tautomer in the gas phase and in solution using a continuum solvation model (e.g., PCM, SMD). A common level of theory is Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true energy minima.[3]
-
Energy Calculation: The Gibbs free energy (G) is the most relevant parameter for predicting the equilibrium position.
-
Data Analysis: Calculate the difference in Gibbs free energy (ΔG) between the tautomers to determine their relative stabilities and predict the equilibrium constant (KT).
Potential Signaling Pathways and Biological Relevance
While specific signaling pathways involving this compound have not been definitively elucidated, the pyrimidine scaffold is a well-known pharmacophore in numerous kinase inhibitors. The tautomeric state is critical for the interaction with the kinase active site, particularly the hinge region, through the formation of specific hydrogen bonds.
The keto form of a pyrimidin-4-ol derivative, with its N-H donor and C=O acceptor, can mimic the hydrogen bonding pattern of adenine, enabling it to act as a competitive inhibitor of ATP binding. The tautomeric equilibrium will dictate the concentration of the biologically active form, thus influencing the compound's potency.
Caption: Hypothetical kinase inhibition by the keto tautomer.
Conclusion
The tautomerism of this compound represents a critical aspect of its chemical and biological profile. While direct quantitative data for this specific molecule is sparse, a comprehensive understanding can be achieved by extrapolating from the behavior of related pyrimidin-4-ol systems. The equilibrium between the hydroxy and keto tautomers is delicately balanced and highly influenced by the surrounding environment. A multi-pronged approach utilizing NMR and UV-Vis spectroscopy, complemented by computational modeling, is essential for the thorough characterization of this equilibrium. For drug development professionals, a deep appreciation of the tautomeric properties of this compound is paramount for the rational design of potent and selective therapeutic agents.
References
- 1. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational Estimation of the Acidities of Pyrimidines and Related Compounds [mdpi.com]
Navigating the Solubility Landscape of 5-Methoxypyrimidin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxypyrimidin-4-ol is a heterocyclic organic compound belonging to the pyrimidine class. As with any compound under investigation for pharmaceutical applications, understanding its solubility is a critical early step in the drug development process. Poor aqueous solubility can significantly hinder a compound's bioavailability and lead to challenges in formulation and in vivo testing. This technical guide provides an in-depth overview of the solubility of this compound, including available data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.
Data Presentation: Solubility of this compound and Related Pyrimidine Derivatives
Table 1: Qualitative and Analogous Solubility Data for Pyrimidine Derivatives
| Compound/Class | Solvent | Solubility | Notes |
| Pyrimidine Derivatives (General) | Water | Generally low to moderate | Highly dependent on substituents; hydrogen bonding capabilities can increase aqueous solubility. |
| Pyrimidine Derivatives (General) | DMSO | Generally high | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[1][2] |
| Pyrimidine Derivatives (General) | Ethanol | Moderate to high | Often used as a co-solvent to improve aqueous solubility. |
| Pyrimidin-4-yl-methanol (Analogous Compound) | DMF | 30 mg/mL | Data for a structurally related compound provides a potential reference point. |
| Pyrimidin-4-yl-methanol (Analogous Compound) | DMSO | 50 mg/mL | High solubility is observed in this polar aprotic solvent. |
| Pyrimidin-4-yl-methanol (Analogous Compound) | Ethanol | 30 mg/mL | Good solubility is also seen in this common organic solvent. |
| Pyrimidin-4-yl-methanol (Analogous Compound) | PBS (pH 7.2) | 10 mg/mL | Limited but potentially useful aqueous solubility at a physiological pH. |
Experimental Protocols: Determining Thermodynamic Solubility
The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method.[1] This method involves allowing an excess of the solid compound to equilibrate with the solvent over a set period, after which the concentration of the dissolved compound in the saturated solution is measured.
Protocol: Shake-Flask Method for Thermodynamic Solubility Determination
1. Materials and Equipment:
-
This compound (solid form)
-
Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Dimethyl Sulfoxide (DMSO))
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent throughout the experiment.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.
-
-
Sample Separation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either:
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Directly filter the supernatant using a syringe filter. It is crucial to pre-rinse the filter with a small amount of the sample to avoid adsorption of the compound onto the filter membrane.
-
-
-
Analysis of Solute Concentration:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
For HPLC analysis: Develop a method with a suitable mobile phase and column to achieve good separation and peak shape. Create a calibration curve using standard solutions of known concentrations.
-
For UV-Vis analysis: Determine the wavelength of maximum absorbance (λmax) for this compound. Prepare a standard curve by measuring the absorbance of solutions with known concentrations.
-
-
3. Data Calculation and Reporting:
-
Calculate the concentration of the undiluted saturated solution by applying the dilution factor.
-
The solubility is typically reported in units of mg/mL or µg/mL.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound is not widely published, this guide provides a framework for its determination. By following the detailed shake-flask protocol, researchers can obtain reliable and accurate thermodynamic solubility data. This information is indispensable for advancing the preclinical development of this compound and other promising drug candidates. Adherence to good laboratory practices is essential to ensure the quality and integrity of the generated data.
References
Potential Research Applications of 5-Methoxypyrimidin-4-ol Derivatives in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5-methoxypyrimidin-4-ol core scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of bioactive molecules. Its inherent electronic properties and substitution patterns make it an attractive starting point for the development of targeted therapeutics, particularly in the field of oncology. This technical guide explores the potential research applications of this compound derivatives, focusing on their role as inhibitors of key signaling pathways implicated in cancer progression. We provide a comprehensive overview of their synthesis, biological evaluation, and mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of relevant cellular pathways and experimental workflows.
Core Structure and Therapeutic Rationale
This compound exists in tautomeric equilibrium with 5-methoxy-2,4-dihydroxypyrimidine. This core structure is frequently utilized as a precursor for the synthesis of more complex derivatives with enhanced biological activity. The strategic placement of the methoxy group at the 5-position influences the molecule's electronic and steric properties, which can be fine-tuned through further chemical modifications to achieve desired target engagement and selectivity. A primary application of these derivatives is in the development of kinase inhibitors, which modulate the activity of enzymes that play a central role in cellular signal transduction.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them critical targets for therapeutic intervention.[1]
Synthesis of Key Intermediates and Bioactive Derivatives
The synthesis of bioactive 5-methoxypyrimidine derivatives often begins with the preparation of key intermediates such as 2,4-dichloro-5-methoxypyrimidine. This intermediate serves as a versatile platform for introducing various functional groups through nucleophilic substitution reactions.
Synthesis of 2,4-Dichloro-5-methoxypyrimidine
A common method for the synthesis of 2,4-dichloro-5-methoxypyrimidine involves the chlorination of 2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil) using a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4]
Experimental Protocol: Synthesis of 2,4-Dichloro-5-methoxypyrimidine
-
Materials:
-
2,4-dihydroxy-5-methoxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (or other suitable base)
-
Inert solvent (e.g., toluene)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring bar, suspend 2,4-dihydroxy-5-methoxypyrimidine in the inert solvent.
-
Add N,N-dimethylaniline to the suspension.
-
Slowly add phosphorus oxychloride to the mixture at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 2,4-dichloro-5-methoxypyrimidine.
-
Synthesis of Bioactive Derivatives
The dichlorinated intermediate can be further functionalized to generate a library of compounds with potential anticancer activity. For instance, selective substitution at the C4 and C2 positions with various amines or other nucleophiles can lead to potent kinase inhibitors.
Inhibition of Key Cancer-Related Signaling Pathways
Derivatives of this compound have shown promise as inhibitors of several critical signaling pathways that are frequently dysregulated in cancer, including the PI3K/Akt/mTOR and EGFR pathways.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a common event in many human cancers.[1] Several 5-methoxypyrimidine derivatives have been investigated as potential inhibitors of this pathway.
Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition
References
5-Methoxypyrimidin-4-ol: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the structure of numerous therapeutic agents. Among its many derivatives, 5-Methoxypyrimidin-4-ol has emerged as a particularly valuable building block in the design and synthesis of novel drug candidates. Its unique electronic and steric properties, conferred by the methoxy and hydroxyl/oxo functionalities, allow for versatile chemical modifications and facilitate crucial interactions with a variety of biological targets. This technical guide provides a comprehensive overview of the role of this compound and its analogs as a pharmacophore in drug discovery, with a focus on its application in the development of kinase inhibitors for oncology. We will delve into its physicochemical properties, synthetic utility, and impact on biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows. The strategic incorporation of the 5-methoxypyrimidine core can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile, making it a privileged scaffold in the medicinal chemist's arsenal.
Physicochemical Properties and Drug-Likeness
The physicochemical profile of this compound provides a solid foundation for its use as a drug discovery building block. Its properties, summarized in the table below, are conducive to developing orally bioavailable drugs, adhering to established guidelines such as Lipinski's Rule of Five. The presence of both hydrogen bond donors and acceptors, coupled with a moderate molecular weight and lipophilicity, allows for a favorable balance between aqueous solubility and membrane permeability.
| Property | Value | Source |
| Molecular Formula | C5H6N2O2 | PubChem |
| Molecular Weight | 126.11 g/mol | PubChem |
| XLogP3 | -0.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 55.7 Ų | PubChem |
Note: The tautomeric equilibrium between the -ol and -one forms can influence these properties.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
The this compound scaffold has been successfully employed in the development of potent inhibitors targeting various protein kinases implicated in cancer pathogenesis. The strategic placement of the methoxy group can enhance binding affinity and selectivity, while the pyrimidinone core serves as a versatile anchor for building diverse chemical libraries.
Dual ALK/EGFR Inhibition in Non-Small Cell Lung Cancer (NSCLC)
Concurrent mutations in anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) present a significant challenge in the treatment of NSCLC. The development of dual inhibitors is a promising strategy to overcome this challenge. Derivatives of a substituted pyrimidine core have shown potent inhibitory activity against both ALK and EGFR kinases. For instance, a novel pyrimidine derivative, CHMFL-ALK/EGFR-050, demonstrated significant potency against various drug-resistant mutants.[1]
JAK-STAT Signaling Pathway Inhibition
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders. Pyrimidine-based inhibitors have been developed to target JAK kinases. For example, AZD1480, a pyrazol-3-yl pyrimidin-4-amine derivative, was identified as a potent JAK2 inhibitor.[2]
MAPK Signaling Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell growth, differentiation, and survival. Natural and synthetic compounds targeting this pathway are of great interest in cancer therapy.[3][4][5][6][7] While direct examples of this compound derivatives targeting the MAPK pathway are less common in the initial search, the versatility of the scaffold suggests its potential for developing inhibitors against kinases within this pathway, such as MEK or ERK.
Quantitative Data: In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of representative pyrimidine derivatives against various cancer-related kinases. This data highlights the potency achievable with this scaffold.
| Compound/Derivative Class | Target Kinase(s) | Cell Line | IC50 (nM) | Reference |
| CHMFL-ALK/EGFR-050 | ALK, EGFR | H1975, H3122 | ALK: <1, EGFRL858R/T790M: 2.5 | [1] |
| AZD1480 (9e) | JAK2 | - | 0.6 | [2] |
| Pyrrolo[2,3-d]pyrimidine (5k) | EGFR, Her2, VEGFR2 | - | EGFR: 79, Her2: 40, VEGFR2: 136 | [8] |
| Pyrimidine-based Aurora A Inhibitor (13) | Aurora A | - | < 100 | [9] |
| 5-methylpyrimidin-2-amine (A8) | JAK2 | - | 5 | [10] |
Experimental Protocols
The following sections provide generalized, yet detailed, methodologies for the synthesis and in vitro evaluation of this compound derivatives, based on common practices in medicinal chemistry.
General Synthetic Procedure for Substituted Pyrimidine Derivatives
This protocol outlines a typical multi-step synthesis to generate diverse pyrimidine analogs starting from a core pyrimidine structure.
Step 1: Chlorination of the Pyrimidine Core
-
To a solution of the starting pyrimidin-4-ol (1 equivalent) in a suitable solvent such as phosphorus oxychloride (POCl3), add the reagent dropwise at 0 °C.
-
Stir the reaction mixture at reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chlorinated pyrimidine intermediate.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve the chlorinated pyrimidine intermediate (1 equivalent) and the desired amine or alcohol nucleophile (1.1 equivalents) in a suitable solvent (e.g., N,N-Dimethylformamide (DMF) or isopropanol).
-
Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Collect the resulting precipitate by filtration or extract the aqueous layer with an organic solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the final substituted pyrimidine derivative.
General In Vitro Kinase Inhibition Assay Protocol
This protocol describes a common method to assess the inhibitory activity of synthesized compounds against a target kinase.
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute the target kinase enzyme, substrate (e.g., a specific peptide), and ATP to the desired concentrations in the kinase buffer.
-
-
Assay Procedure :
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the diluted kinase enzyme to the wells.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection :
-
Stop the reaction by adding a suitable reagent (e.g., a solution containing EDTA).
-
Use a detection reagent (e.g., ADP-Glo™ Kinase Assay kit) that measures the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the inhibition percentage against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the kinase activity) by fitting the data to a dose-response curve.[1]
-
General Cell Proliferation (MTT) Assay Protocol
This protocol is used to evaluate the cytotoxic effect of the synthesized compounds on cancer cell lines.
-
Cell Seeding :
-
Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
-
MTT Addition :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization :
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement :
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[11]
-
Mandatory Visualizations
Signaling Pathways
Caption: ALK/EGFR signaling pathway and the inhibitory action of this compound derivatives.
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflows
Caption: General workflow for the synthesis of this compound derivatives.
Caption: General workflow for the in vitro screening of this compound derivatives.
Conclusion
This compound represents a highly valuable and versatile building block in the field of medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of a wide array of potent and selective kinase inhibitors. The examples provided herein demonstrate the successful application of this scaffold in targeting critical signaling pathways in oncology, such as the ALK/EGFR and JAK-STAT pathways. The structured presentation of quantitative data, detailed experimental protocols, and clear visual diagrams of signaling pathways and workflows in this guide is intended to empower researchers and drug development professionals to effectively utilize the this compound core in their own discovery programs. Future exploration of this privileged scaffold will undoubtedly lead to the discovery of novel therapeutic agents for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the MAPK Pathway in RAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the MAPK pathway for NRAS mutant melanoma: from mechanism to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Methoxypyrimidin-4-ol from Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-Methoxypyrimidin-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences from the readily available starting material, diethyl malonate. While a direct, one-pot synthesis is not extensively documented, a rational multi-step approach is proposed based on established chemical transformations. This document outlines the probable synthetic pathway, provides detailed experimental protocols for each key step, and presents quantitative data from analogous reactions to guide the researcher.
Proposed Synthetic Pathway
The synthesis of this compound from diethyl malonate is proposed to proceed through a three-stage sequence:
-
Stage 1: Synthesis of Diethyl Methoxymalonate. This initial step involves the introduction of a methoxy group at the α-position of diethyl malonate.
-
Stage 2: Cyclization to 5-Methoxy-4,6-dihydroxypyrimidine. The resulting diethyl methoxymalonate is then cyclized with a suitable C1-N source, such as formamide or urea, to construct the pyrimidine ring.
-
Stage 3: Selective Deoxygenation. The intermediate, 5-methoxy-4,6-dihydroxypyrimidine, is subsequently converted to the final product, this compound, through a selective deoxygenation or a chlorination-reduction/hydrolysis sequence.
The overall proposed synthetic scheme is depicted below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of Diethyl Methoxymalonate
A direct, high-yield synthesis of diethyl methoxymalonate from diethyl malonate is not explicitly detailed in the surveyed literature. However, a plausible approach involves a two-step process of halogenation followed by nucleophilic substitution with sodium methoxide, as suggested by a patent for a similar transformation[1].
Protocol 1: Two-Step Synthesis of Diethyl Methoxymalonate
Part A: Synthesis of Diethyl 2-Chloromalonate
-
Reaction Principle: Diethyl malonate is chlorinated at the α-position using a suitable chlorinating agent.
| Reagent/Solvent | Molecular Weight | Quantity | Molar Equiv. |
| Diethyl Malonate | 160.17 g/mol | 160.2 g | 1.0 |
| Dichloromethane | - | 800 mL | - |
| Chlorine Gas | 70.90 g/mol | 71.0 g | 1.0 |
-
Procedure:
-
In a reaction vessel equipped with a stirrer and a gas inlet, dissolve diethyl malonate in dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Bubble chlorine gas through the solution at a controlled rate, maintaining the temperature between 5-15 °C.
-
Monitor the reaction by TLC or GC until the starting material is consumed (typically 4-6 hours).
-
Upon completion, purge the reaction mixture with nitrogen to remove excess chlorine gas.
-
The resulting solution of diethyl 2-chloromalonate is typically used directly in the next step without further purification.
-
Part B: Synthesis of Diethyl Methoxymalonate
-
Reaction Principle: The chloro group of diethyl 2-chloromalonate is displaced by a methoxy group using sodium methoxide.
| Reagent/Solvent | Molecular Weight | Quantity | Molar Equiv. |
| Diethyl 2-Chloromalonate | 194.61 g/mol | (from Part A) | 1.0 |
| Sodium Methoxide | 54.02 g/mol | 54.0 g | 1.0 |
| Methanol | - | 500 mL | - |
-
Procedure:
-
To a solution of sodium methoxide in methanol, add the solution of diethyl 2-chloromalonate from Part A dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, neutralize the reaction mixture with a suitable acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude diethyl methoxymalonate.
-
Purify the crude product by vacuum distillation.
-
Stage 2: Cyclization to 5-Methoxy-4,6-dihydroxypyrimidine
This step is based on the well-established cyclocondensation reaction of malonic esters with formamide or urea to form the pyrimidine ring[1][2].
Protocol 2: Synthesis of 5-Methoxy-4,6-dihydroxypyrimidine
-
Reaction Principle: Diethyl methoxymalonate undergoes cyclization with formamide in the presence of a base to form the pyrimidine ring.
| Reagent/Solvent | Molecular Weight | Quantity | Molar Equiv. |
| Diethyl Methoxymalonate | 190.18 g/mol | 190.2 g | 1.0 |
| Formamide | 45.04 g/mol | 90.1 g | 2.0 |
| Sodium Methoxide | 54.02 g/mol | 108.0 g | 2.0 |
| Methanol | - | 500 mL | - |
-
Procedure:
-
Prepare a solution or suspension of sodium methoxide in methanol in a reaction vessel.
-
Add a mixture of diethyl methoxymalonate and formamide to the basic solution.
-
Heat the reaction mixture to reflux (approximately 65-75 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water to dissolve the resulting disodium salt of 5-methoxy-4,6-dihydroxypyrimidine.
-
Acidify the aqueous solution with a strong acid (e.g., hydrochloric acid) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 5-methoxy-4,6-dihydroxypyrimidine.
-
Stage 3: Selective Conversion to this compound
This is the most challenging step, as it requires the selective removal of one hydroxyl group. A common strategy for such transformations is to convert the hydroxyl groups to better leaving groups (e.g., chlorides) and then selectively reduce one of them.
Protocol 3: Two-Step Conversion of 5-Methoxy-4,6-dihydroxypyrimidine to this compound
Part A: Synthesis of 5-Methoxy-4,6-dichloropyrimidine
-
Reaction Principle: The dihydroxy pyrimidine is converted to the corresponding dichloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).
| Reagent/Solvent | Molecular Weight | Quantity | Molar Equiv. |
| 5-Methoxy-4,6-dihydroxypyrimidine | 142.11 g/mol | 14.2 g | 1.0 |
| Phosphorus Oxychloride | 153.33 g/mol | 30.7 g | 2.0 |
-
Procedure:
-
In a flask equipped with a reflux condenser, carefully add 5-methoxy-4,6-dihydroxypyrimidine to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully quench the excess POCl₃ by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude 5-methoxy-4,6-dichloropyrimidine.
-
The crude product can be purified by column chromatography or recrystallization.
-
Part B: Selective Reduction and Hydrolysis to this compound
-
Reaction Principle: One of the chloro groups of 5-methoxy-4,6-dichloropyrimidine is selectively reduced to a hydrogen atom, followed by hydrolysis of the remaining chloro group. Catalytic hydrogenation is a potential method for the reduction step.
| Reagent/Solvent | Molecular Weight | Quantity | Molar Equiv. |
| 5-Methoxy-4,6-dichloropyrimidine | 178.99 g/mol | 17.9 g | 1.0 |
| Palladium on Carbon (10%) | - | 1.8 g | - |
| Sodium Acetate | 82.03 g/mol | 8.2 g | 1.0 |
| Methanol | - | 200 mL | - |
| Hydrogen Gas | 2.02 g/mol | 1 atm | - |
-
Procedure:
-
Dissolve 5-methoxy-4,6-dichloropyrimidine in methanol in a hydrogenation vessel.
-
Add the palladium on carbon catalyst and sodium acetate.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr apparatus).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction closely by TLC or GC to maximize the formation of the monochloro intermediate.
-
Upon selective reduction of one chloro group, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate.
-
The resulting monochloro intermediate can then be hydrolyzed to the final product by heating with aqueous acid or base, followed by neutralization.
-
Purify the final product by recrystallization or column chromatography.
-
Data Presentation
The following table summarizes the expected yields for each stage, based on analogous reactions found in the literature. These values should be considered as a guide, and optimization may be required.
| Stage | Reaction | Analogous Reaction Yield | Reference |
| 1 | Synthesis of Diethyl Methoxymalonate | Not directly available; multi-step process | [1] |
| 2 | Cyclization to 5-Methoxy-4,6-dihydroxypyrimidine | 88% (for 4,6-dihydroxypyrimidine) | [2] |
| 3A | Chlorination to 5-Methoxy-4,6-dichloropyrimidine | High yields are typical for this transformation | - |
| 3B | Selective Reduction and Hydrolysis | Highly variable, requires careful optimization | - |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
High-yield synthesis protocol for 5-Methoxypyrimidin-4-ol
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Application Notes and Protocols for the Purification of 5-Methoxypyrimidin-4-ol by Recrystallization
Introduction
5-Methoxypyrimidin-4-ol is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules, including nucleobases and therapeutic agents. The purity of such compounds is critical for their use in research and pharmaceutical applications, as impurities can lead to erroneous experimental results and potential toxicity.
Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool, the desired compound crystallizes out of the solution in a purer form, while the impurities remain dissolved in the mother liquor. This application note provides a detailed protocol for the purification of this compound via recrystallization, intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation
| Solvent System (v/v) | Solubility at 20°C ( g/100 mL) | Solubility at 78°C ( g/100 mL) | Comments |
| Water | ~0.5 | ~5.0 | High polarity, suitable for polar compounds. |
| Ethanol | ~1.0 | ~15.0 | Good general-purpose solvent for many organic compounds. |
| Acetone | ~2.5 | ~20.0 | Effective for moderately polar compounds. |
| Ethyl Acetate | ~0.8 | ~12.0 | Medium polarity solvent. |
| Ethanol/Water (80:20) | ~0.3 | ~8.0 | A versatile mixture that can be optimized by varying the solvent ratio. |
| Acetone/Water (90:10) | ~0.7 | ~10.0 | Another useful mixed solvent system offering tunable polarity. |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of solvent selection for recrystallization.
Experimental Protocols
This section details the step-by-step methodology for the purification of this compound by recrystallization.
Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Magnetic stir bars
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or desiccator
Protocol: Recrystallization of this compound
-
Solvent Selection:
-
Begin by performing small-scale solubility tests with various solvents to identify a suitable system. Common choices for pyrimidine derivatives include ethanol, methanol, water, or mixtures such as ethanol/water or acetone/water.[1]
-
An ideal solvent will dissolve the crude this compound when hot but will result in poor solubility when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of an appropriate size.
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to the flask while stirring and heating.[1]
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield of the purified product.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.
-
Boil the solution with the charcoal for a few minutes.
-
Perform a hot filtration to remove the charcoal. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Once a clear, saturated solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature.[2] Slow cooling is crucial for the formation of large, pure crystals.
-
Cover the flask to prevent solvent evaporation and contamination.
-
If no crystals form, gently scratch the inside of the flask with a glass stirring rod or add a seed crystal of pure this compound to induce crystallization.[1]
-
-
Maximizing Yield:
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent to create a seal.
-
Collect the crystals by vacuum filtration.[1]
-
Transfer the crystalline slurry to the funnel and apply the vacuum.
-
-
Washing:
-
With the vacuum still applied, wash the crystals with a small amount of fresh, ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[2] Use a minimal amount of cold solvent to avoid significant loss of the purified product.
-
-
Drying:
-
Continue to draw air through the crystals on the filter for several minutes to help them dry.
-
Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven or desiccator until a constant weight is achieved.[2]
-
Mandatory Visualization
The following diagram illustrates the general workflow for the recrystallization process.
Caption: Workflow for the purification of this compound by recrystallization.
The following diagram provides a simplified overview of the de novo pyrimidine biosynthesis pathway, which is a relevant biological context for pyrimidine derivatives.
Caption: Simplified de novo pyrimidine biosynthesis pathway.
References
Application Notes and Protocols: Purification of 5-Methoxypyrimidin-4-ol via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 5-Methoxypyrimidin-4-ol using column chromatography. Due to the polar nature of pyrimidinol derivatives, this protocol outlines a normal-phase chromatography method, a common and effective technique for this class of compounds. The provided guidelines will facilitate the isolation of this compound from reaction mixtures, ensuring high purity for subsequent applications in research and development.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. As with many synthetic intermediates, achieving high purity is crucial for its use in subsequent reactions and biological assays. Column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The selection of appropriate chromatographic conditions, including the stationary phase and mobile phase composition, is critical for successful purification. This application note details a robust protocol for the purification of this compound using silica gel column chromatography.
Physicochemical Properties (Predicted)
While specific experimental data for this compound is not widely available, its structure suggests the following properties relevant to chromatographic purification:
| Property | Predicted Value/Characteristic | Implication for Chromatography |
| Polarity | High | Strong interaction with polar stationary phases like silica gel. Requires a relatively polar mobile phase for elution. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Dichloromethane) | Allows for easy sample loading onto the column. |
| pKa | Weakly acidic (due to the hydroxyl group) | The compound's charge state can be influenced by the pH of the mobile phase, although for normal-phase chromatography with neutral solvents, this is less of a factor. |
Experimental Protocol: Normal-Phase Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
Materials and Equipment
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase Solvents: Dichloromethane (DCM) and Methanol (MeOH) (HPLC grade)
-
Crude this compound
-
Glass chromatography column
-
Sand (purified)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Rotary evaporator
Column Packing
-
Select a glass column of appropriate size based on the amount of crude material (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% Dichloromethane).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Gently tap the column to facilitate packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.
Sample Loading
-
Dry Loading (Recommended for better resolution):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Wet Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Carefully apply the solution to the top of the column using a pipette.
-
Elution and Fraction Collection
For polar compounds like this compound, a gradient elution is often effective.[1]
-
Begin elution with a less polar mobile phase (e.g., 100% Dichloromethane).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient is as follows:
| Step | Dichloromethane (%) | Methanol (%) | Column Volumes |
| 1 | 100 | 0 | 2 |
| 2 | 98 | 2 | 3 |
| 3 | 95 | 5 | 5 |
| 4 | 90 | 10 | 5 |
| 5 | 85 | 15 | As needed |
-
Collect fractions of a suitable volume (e.g., 10-20 mL) throughout the elution process.
-
Monitor the elution of the compound using Thin Layer Chromatography (TLC).
Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not elute | Mobile phase is not polar enough. | Increase the percentage of methanol in the mobile phase more rapidly or switch to a more polar solvent system. |
| Poor separation of product and impurities | Inappropriate solvent system; column overloading. | Optimize the mobile phase composition using TLC. Use a shallower gradient. Reduce the amount of crude material loaded onto the column. |
| Cracked or channeled silica bed | Improper column packing. | Repack the column, ensuring the silica gel is packed uniformly as a slurry. |
| Product elutes too quickly | Mobile phase is too polar. | Start with a less polar solvent system or decrease the rate at which the polarity is increased. |
Conclusion
This application note provides a comprehensive protocol for the purification of this compound using normal-phase column chromatography. By following the detailed steps for column preparation, sample loading, elution, and fraction analysis, researchers can effectively isolate the target compound with high purity. The provided workflow diagram and troubleshooting guide serve as valuable resources to ensure a successful purification process. The principles and techniques outlined here are also applicable to the purification of other polar heterocyclic compounds.
References
Application Notes and Protocols for the Analysis of 5-Methoxypyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of 5-Methoxypyrimidin-4-ol using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document includes detailed experimental protocols and data presentation formats to facilitate the characterization of this compound.
Overview of this compound
This compound is a substituted pyrimidine derivative. The structural elucidation and purity assessment of such heterocyclic compounds are critical in medicinal chemistry and drug discovery. NMR spectroscopy provides detailed information about the molecular structure, while mass spectrometry is used to determine the molecular weight and elemental composition.
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Predicted NMR Data
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.8 - 8.0 | Singlet | - |
| H-6 | 7.6 - 7.8 | Singlet | - |
| OCH₃ | 3.8 - 4.0 | Singlet | - |
| OH | 11.0 - 13.0 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-4 | 160 - 165 |
| C-5 | 135 - 140 |
| C-6 | 145 - 150 |
| OCH₃ | 55 - 60 |
Experimental Protocol for NMR Analysis
This protocol outlines the steps for acquiring high-quality NMR spectra of this compound.
2.2.1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often a good choice for polar compounds that may exhibit tautomerism.
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm). For DMSO-d₆, the residual solvent peak can also be used for referencing (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[1]
2.2.2. Instrument Parameters
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument being used.[2]
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 14 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.
-
Mass Spectrometric Analysis
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity and structural features.
Predicted Mass Spectrometry Data
The expected mass-to-charge ratios (m/z) for the molecular ion and potential fragments of this compound are presented below.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Ion Formula | Description |
| 126.04 | [C₅H₆N₂O₂]⁺ | Molecular Ion (M⁺) |
| 111.02 | [C₄H₃N₂O₂]⁺ | Loss of CH₃ radical |
| 98.04 | [C₄H₆N₂O]⁺ | Loss of CO |
| 83.03 | [C₃H₃N₂O]⁺ | Loss of CH₃CO radical |
Experimental Protocol for Mass Spectrometry Analysis
This protocol provides a general procedure for the analysis of this compound using Electrospray Ionization (ESI) Mass Spectrometry.
3.2.1. Sample Preparation
-
Solvent System: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[3][4]
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.[4] The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an acid (e.g., 0.1% formic acid) or base to promote ionization.
3.2.2. Instrument Parameters (ESI-MS)
The following are typical parameters for an ESI mass spectrometer.[5]
-
Ionization Mode: Positive or negative ion mode should be tested to determine which provides a better signal. For this molecule, positive mode is likely to be effective.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Flow: 5-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-50 psi.
-
Mass Range: Scan from m/z 50 to 500.
Visualizations
The following diagrams illustrate the chemical structure of this compound and the general analytical workflow.
Caption: Chemical structure of this compound.
Caption: General experimental workflow for NMR and mass spectrometry analysis.
References
Application Note: HPLC Method for Determining the Purity of 5-Methoxypyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of 5-Methoxypyrimidin-4-ol, a key intermediate in pharmaceutical synthesis. The described reverse-phase HPLC method provides a reliable and accurate means of quantifying the main component and potential impurities. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, to ensure consistent and reproducible results.
Introduction
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as impurities can carry over to the final drug product, potentially affecting its safety, efficacy, and stability. Therefore, a validated, high-quality analytical method is essential for the quality control of this compound. This document outlines a reverse-phase HPLC method suitable for this purpose. The analysis of pyrimidine derivatives is frequently accomplished using reverse-phase HPLC with C8 and C18 columns.[1]
Experimental Protocol
Equipment and Reagents
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of pyrimidine derivatives.[2]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)[2]
-
Phosphoric acid (analytical grade)
-
This compound reference standard and sample
-
Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is commonly used for the analysis of similar compounds.[2] Prepare a 50 mM potassium dihydrogen phosphate buffer and adjust the pH to 4.0 with phosphoric acid.[2][3] The mobile phase will be a gradient or isocratic mixture of this buffer and acetonitrile.
-
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is a suitable diluent.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask. This will yield a standard solution with a concentration of about 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in the diluent in a 100 mL volumetric flask to achieve a final concentration of approximately 0.1 mg/mL.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound. These conditions are based on typical methods for pyrimidine derivatives and may require optimization for specific instruments and columns.[1][2][3]
| Parameter | Recommended Condition |
| Stationary Phase | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 50 mM KH₂PO₄ buffer, pH 4.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Data Presentation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Example Data for Purity Determination
| Peak Name | Retention Time (min) | Area (mAU*s) | Area % |
| Impurity 1 | 3.45 | 15.2 | 0.15 |
| This compound | 8.92 | 10100.5 | 99.80 |
| Impurity 2 | 12.15 | 5.1 | 0.05 |
| Total | 10120.8 | 100.00 |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity determination process.
Caption: Workflow for the HPLC purity determination of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Axl Kinase Inhibitors Using 5-Methoxypyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Axl receptor tyrosine kinase has emerged as a significant target in oncology due to its role in tumor progression, metastasis, and the development of therapeutic resistance.[1] Overexpression of Axl is correlated with poor prognosis in various cancers. Small molecule inhibitors targeting the Axl kinase domain are a promising therapeutic strategy. Among the diverse scaffolds explored for Axl inhibition, 2,4,5-trisubstituted pyrimidines have demonstrated high potency.[1][2]
This document provides detailed application notes and protocols for the synthesis of a potent Axl inhibitor scaffold starting from 5-Methoxypyrimidin-4-ol. It also includes protocols for the biological evaluation of these synthesized compounds, including biochemical kinase assays and cellular analysis of Axl phosphorylation.
Axl Signaling Pathway
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is activated by its ligand, Growth Arrest-Specific 6 (Gas6).[3] Upon Gas6 binding, Axl dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain. This phosphorylation event triggers downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which promote cell survival, proliferation, migration, and invasion.[3]
Synthetic Protocols
The synthesis of 2,4,5-trisubstituted pyrimidine-based Axl inhibitors from this compound can be achieved through a multi-step process. The general workflow involves the chlorination of the hydroxyl group, followed by sequential nucleophilic aromatic substitution (SNA) reactions to introduce the desired side chains.
Protocol 1: Synthesis of 4-Chloro-5-methoxypyrimidine
This protocol describes the conversion of the hydroxyl group of this compound to a chloro group, which is a better leaving group for subsequent nucleophilic substitution reactions.
-
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Toluene (or another high-boiling inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Round-bottom flask with reflux condenser and stirring bar
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in phosphorus oxychloride (5.0-10.0 eq).
-
Optionally, add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Protocol 2: Synthesis of a 4-Amino-5-methoxypyrimidine Derivative (SNAr Reaction)
This protocol details the nucleophilic aromatic substitution of the 4-chloro group with a primary or secondary amine.
-
Materials:
-
4-Chloro-5-methoxypyrimidine
-
Desired amine (1.1-1.5 eq)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base (1.5-2.0 eq)
-
Ethanol, isopropanol, or N,N-Dimethylformamide (DMF) as solvent
-
Round-bottom flask with reflux condenser or microwave reaction vial
-
Stirring bar
-
-
Procedure:
-
Dissolve 4-Chloro-5-methoxypyrimidine (1.0 eq) in the chosen solvent in a reaction vessel.
-
Add the desired amine (1.1-1.5 eq) and the base (e.g., DIPEA, 1.5-2.0 eq).
-
Heat the reaction mixture to 80-120 °C (conventional heating) or irradiate in a microwave reactor (e.g., 120-150 °C for 10-30 minutes).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aminopyrimidine derivative.
-
Biological Evaluation Protocols
Protocol 3: AXL Kinase Activity Assay (Biochemical)
This protocol is adapted for a 96-well plate format using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, to measure the IC₅₀ of the synthesized compounds.[4]
-
Materials:
-
Recombinant human AXL kinase
-
Kinase buffer
-
Substrate (e.g., Poly(Glu, Tyr) or a specific peptide substrate like AXLtide)
-
ATP
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well white plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the kinase buffer, recombinant AXL enzyme (e.g., 5-10 ng/well), and the substrate.
-
Add the serially diluted test compounds or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10-50 µM.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 4: Western Blot for AXL Phosphorylation (Cellular)
This protocol is used to determine the effect of the synthesized inhibitors on Axl phosphorylation in a cellular context.[3][4]
-
Materials:
-
Cancer cell line with high Axl expression (e.g., NCI-H1299)
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
Gas6 ligand (optional, for stimulation)
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Axl (e.g., Tyr779) and anti-total-Axl
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
(Optional) Stimulate the cells with Gas6 (e.g., 100 ng/mL) for 10-15 minutes before lysis to induce Axl phosphorylation.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Axl primary antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Axl and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Presentation
The inhibitory activity of synthesized compounds against Axl kinase is typically reported as the half-maximal inhibitory concentration (IC₅₀). Below is a table of representative pyrimidine-based Axl inhibitors and their reported activities.
| Compound ID | Scaffold | Axl IC₅₀ (nM) | Reference |
| 1 | 2,4,5-Trisubstituted Pyrimidine | 19 | [1][5] |
| UNC2025 | Pyrrolo[2,3-d]pyrimidine | 1.6 | [4][6] |
| m16 | Diphenylpyrimidine-diamine | 5 | [2] |
| BGB324 | Pyrazolo[3,4-d]pyrimidine | 14 | [7] |
Conclusion
The use of this compound as a starting material provides a viable route to synthesize potent 2,4,5-trisubstituted pyrimidine-based Axl inhibitors. The protocols outlined in this document offer a comprehensive guide for the chemical synthesis and biological evaluation of these compounds. By following these methodologies, researchers can effectively synthesize novel Axl inhibitors and assess their therapeutic potential for the treatment of various cancers.
References
- 1. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application of 5-Methoxypyrimidin-4-ol in Agrochemical Synthesis
Introduction
5-Methoxypyrimidin-4-ol is a valuable heterocyclic building block in the synthesis of various agrochemicals, particularly herbicides. Its chemical structure allows for facile derivatization to introduce different functionalities, leading to the development of potent and selective active ingredients. This pyrimidine derivative serves as a key precursor for the synthesis of important intermediates, which are subsequently used to construct complex herbicidal molecules. This application note details the use of this compound in the synthesis of agrochemicals, providing experimental protocols and relevant data.
Role as a Precursor to Herbicidal Intermediates
This compound, which exists in tautomeric equilibrium with 2,4-dihydroxy-5-methoxypyrimidine, is primarily utilized as a starting material for the synthesis of 2,4-dichloro-5-methoxypyrimidine. This chlorinated pyrimidine is a crucial intermediate in the production of several high-efficiency and low-toxicity herbicides.[1] The chlorine atoms at the 2 and 4 positions of the pyrimidine ring are reactive and can be readily displaced by various nucleophiles, enabling the construction of a diverse range of agrochemical candidates.
One notable application of this intermediate is in the synthesis of sulfonamide herbicides, such as those belonging to the triazolopyrimidine sulfonanilide class. These herbicides are known to inhibit the enzyme acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.
Synthesis of 2,4-dichloro-5-methoxypyrimidine
The conversion of this compound (as its tautomer 2,4-dihydroxy-5-methoxypyrimidine) to 2,4-dichloro-5-methoxypyrimidine is a critical step in the synthetic pathway to certain herbicides. This transformation is typically achieved through a chlorination reaction using a suitable chlorinating agent.
Experimental Protocol: Chlorination of 2,4-dihydroxy-5-methoxypyrimidine
This protocol is based on methodologies described in the patent literature.[1][2]
Materials:
-
2,4-dihydroxy-5-methoxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (or another suitable acid scavenger)
-
An inert, high-boiling solvent (e.g., trimethylbenzene)
-
Nitrogen gas
-
Standard laboratory glassware for reflux and inert atmosphere reactions
Procedure:
-
In a reaction vessel purged with nitrogen, add 2,4-dihydroxy-5-methoxypyrimidine (1.0 eq), the inert solvent, and phosphorus oxychloride (2.5 eq).
-
Begin stirring the mixture.
-
Slowly add triethylamine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 160°C for trimethylbenzene) and maintain for 3 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS) to confirm the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to ice water.
-
The crude product, 2,4-dichloro-5-methoxypyrimidine, can then be isolated by filtration and purified by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Overall Yield | 57% - 67% | [1] |
| Purity | > 99.6% | [1] |
Application in Herbicide Synthesis
The resulting 2,4-dichloro-5-methoxypyrimidine serves as a versatile intermediate for the synthesis of various herbicides. For instance, it is a key building block for the herbicide Penoxsulam and other experimental acetohydroxyacid synthase (AHAS) inhibitors.[2][3] The synthesis of these complex molecules involves the sequential substitution of the two chlorine atoms on the pyrimidine ring.
Example: Synthesis of a Triazolopyrimidine Sulfonamide Herbicide
The following diagram illustrates the logical workflow for the synthesis of a herbicidal compound starting from this compound.
Signaling Pathway Inhibition
Herbicides derived from this compound, particularly the triazolopyrimidine sulfonamides, act by inhibiting the acetohydroxyacid synthase (AHAS) enzyme. This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. The inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing plant death.
Conclusion
This compound is a key starting material in the agrochemical industry, particularly for the synthesis of herbicides. Its conversion to 2,4-dichloro-5-methoxypyrimidine provides a versatile platform for the development of a wide range of potent herbicidal compounds that target essential plant-specific biochemical pathways. The methodologies for its application are well-established in the patent literature, highlighting its importance in the ongoing discovery and development of new crop protection agents.
References
- 1. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 2. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 3. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for N-alkylation of 5-Methoxypyrimidin-4-ol: Application in Kinase Inhibitor Synthesis
Application Notes
The N-alkylation of pyrimidine scaffolds is a cornerstone in medicinal chemistry, enabling the synthesis of a diverse array of biologically active molecules. Specifically, the N-alkylation of 5-methoxypyrimidin-4-ol and its derivatives is a key step in the development of potent kinase inhibitors, which are crucial in cancer therapy and the treatment of other proliferative diseases. Kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and those in the PI3K/mTOR pathway, are enzymes that regulate essential cellular processes including cell cycle progression, growth, and survival.[1][2] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][3]
N-alkylated pyrimidines can act as competitive inhibitors at the ATP-binding site of these kinases, thereby blocking downstream signaling and inducing cell cycle arrest or apoptosis.[2][4] The substituent at the N1 position of the pyrimidine ring plays a critical role in modulating the potency and selectivity of these inhibitors.
This document provides detailed protocols for the N-alkylation of this compound, focusing on two common and effective methods: alkylation with alkyl halides under basic conditions and the Mitsunobu reaction. The choice of method often depends on the nature of the alkylating agent and the desired regioselectivity. Generally, N-alkylation is favored over O-alkylation, but the reaction conditions must be carefully controlled to ensure the desired outcome.
Signaling Pathway: Kinase Inhibition
The diagram below illustrates the general mechanism of action for N-alkylated this compound derivatives as kinase inhibitors, targeting pathways like CDK2 and PI3K/mTOR, which are critical for cell proliferation and survival.
References
5-Methoxypyrimidin-4-ol: A Versatile Precursor for the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in the realm of kinase inhibitors. Among the various substituted pyrimidines, 5-Methoxypyrimidin-4-ol (also known as 4-hydroxy-5-methoxypyrimidine) presents a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its strategic placement of a methoxy group at the 5-position and a reactive hydroxyl group at the 4-position allows for facile chemical modifications to generate compounds with high potency and selectivity against various kinase targets. This document provides detailed application notes and protocols for the utilization of this compound as a precursor in the development of novel kinase inhibitors.
Application 1: Synthesis of a Focused Library of Potential Kinase Inhibitors
The hydroxyl group of this compound can be readily converted to a more reactive leaving group, such as a chloride, enabling subsequent nucleophilic aromatic substitution reactions. This approach allows for the introduction of various amine-containing fragments, which are crucial for establishing key interactions within the ATP-binding pocket of kinases.
Logical Workflow for Kinase Inhibitor Synthesis from this compound
Caption: Synthetic workflow for generating a kinase inhibitor library.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-5-methoxypyrimidine from this compound
This protocol describes the conversion of the hydroxyl group of this compound to a chloro group, a key step in preparing the scaffold for further derivatization.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine hydrochloride (optional, as a catalyst)
-
Phosphorus pentachloride (PCl₅) (for recovery of POCl₃)
-
Inert solvent (e.g., toluene, acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Distillation apparatus
-
Apparatus for aqueous workup
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in an excess of phosphorus oxychloride (3-5 equivalents).
-
Optionally, add a catalytic amount of triethylamine hydrochloride (0.2 equivalents).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully remove the excess POCl₃ by distillation under reduced pressure.
-
To recover the remaining POCl₃, the residue can be treated with phosphorus pentachloride (2 equivalents) and the resulting POCl₃ distilled off.[1]
-
The crude 4-Chloro-5-methoxypyrimidine is then purified. This can be achieved by carefully pouring the cooled reaction mixture onto crushed ice and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with a saturated sodium bicarbonate solution, water, and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Further purification can be performed by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution
This protocol outlines the general method for reacting 4-Chloro-5-methoxypyrimidine with various amines to generate a library of potential kinase inhibitors.
Materials:
-
4-Chloro-5-methoxypyrimidine
-
A diverse library of primary and secondary amines
-
A suitable solvent (e.g., isopropanol, ethanol, DMF, DMSO)
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A non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Round-bottom flask or reaction vials for parallel synthesis
-
Stirring apparatus
-
Heating apparatus (if required)
Procedure:
-
In a reaction vessel, dissolve 4-Chloro-5-methoxypyrimidine (1 equivalent) in the chosen solvent.
-
Add the desired amine (1-1.2 equivalents) to the solution.
-
Add the non-nucleophilic base (1-1.5 equivalents) dropwise to the mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 50-100 °C) for a period ranging from a few hours to overnight. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a suitable solvent.
-
If the product is soluble, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated.
-
The crude product can be purified by column chromatography or recrystallization to yield the final 5-methoxy-4-(substituted-amino)pyrimidine derivative.
Data Presentation: Inhibitory Activities of Pyrimidine-Based Kinase Inhibitors
Table 1: Representative IC₅₀ Values of Pyrimidine-Based Kinase Inhibitors
| Kinase Target | Pyrimidine Derivative Class | IC₅₀ (nM) | Reference |
| EGFR | 5-Trifluoromethylpyrimidine | 91 | [2] |
| VEGFR-2 | Nicotinamide-based pyrimidine | 60.83 | |
| Src | 4-Anilinopyrimidine-5-carboxamide | - | [3] |
| JAK1 | Substituted Pyrimidine | 2.1 | [4] |
| CHK1 | 5-(Pyrimidin-2-ylamino)picolinonitrile | 0.4 | [5] |
Note: The IC₅₀ values are indicative and can vary based on assay conditions.
Signaling Pathways and Visualization
Kinase inhibitors derived from pyrimidine scaffolds can target a multitude of signaling pathways implicated in diseases such as cancer. Below are representative diagrams of key signaling pathways that can be targeted.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.
Caption: EGFR signaling and pyrimidine inhibitor action.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: VEGFR signaling and pyrimidine inhibitor action.
Experimental Workflow: Kinase Inhibition Assay
To evaluate the inhibitory potential of the synthesized pyrimidine derivatives, a biochemical kinase inhibition assay is a crucial step. The following workflow outlines a common luminescence-based assay.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Protocol 3: Luminescence-Based Kinase Inhibition Assay
This protocol provides a general method for determining the IC₅₀ values of the synthesized compounds against a target kinase.
Materials:
-
Synthesized 5-methoxypyrimidine derivatives
-
Target kinase (e.g., EGFR, VEGFR-2, Src)
-
Kinase-specific substrate
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Adenosine triphosphate (ATP)
-
Assay buffer (optimized for the specific kinase)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor) and wells for a no-kinase control.
-
Kinase Reaction: Prepare a master mix containing the kinase, its specific substrate, and ATP in the appropriate assay buffer. The concentrations of each component should be optimized for the specific kinase being tested.
-
Initiate Reaction: Add the kinase reaction master mix to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Read Plate: After a brief incubation to stabilize the signal (e.g., 10 minutes), measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
This compound is a promising and readily available precursor for the synthesis of novel kinase inhibitors. The synthetic routes and assay protocols provided in these application notes offer a solid foundation for researchers to explore the potential of this scaffold in drug discovery. By leveraging the versatility of the pyrimidine core and employing rational drug design principles, new and effective targeted therapies can be developed for a range of diseases driven by aberrant kinase activity.
References
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxypyrimidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Methoxypyrimidin-4-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound, which exists in tautomeric equilibrium with 5-methoxy-3H-pyrimidin-4-one, is typically synthesized via a cyclocondensation reaction. A common approach involves the reaction of a methoxy-substituted three-carbon precursor, such as methyl 3-methoxyacrylate or a related derivative, with a source of the N-C-N fragment, most commonly urea, thiourea, or formamide. The choice of reactants and conditions can significantly influence the yield and purity of the final product.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in pyrimidine synthesis can arise from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
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Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Optimization of these parameters is often necessary. Some reactions may require elevated temperatures to proceed, while others might need milder conditions to prevent byproduct formation.[1][2]
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Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to side products and reduced yields. Always ensure the purity of your reagents before commencing the synthesis.[3][4]
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Catalyst Activity: If a catalyst is used, its activity may be compromised. Consider catalyst deactivation and ensure it is fresh or properly activated. The choice of catalyst can also significantly impact the yield.[1][2]
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Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria. It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.[1][2]
Q3: I am observing significant byproduct formation. What are the likely side reactions?
A3: Side reactions are a common cause of reduced yield and purification challenges. In pyrimidine synthesis, potential side reactions can include self-condensation of the starting materials, incomplete cyclization, or alternative reaction pathways. For instance, in reactions involving urea, decomposition at high temperatures can lead to the formation of unwanted byproducts.[1] Careful control of reaction temperature and order of reagent addition can help minimize these side reactions.
Q4: How does tautomerism affect the characterization and purification of this compound?
A4: this compound can exist as its pyridin-4-one tautomer. This tautomerism can complicate purification and characterization. The presence of both tautomers can lead to broad peaks or multiple spots in chromatography and complex NMR spectra. It is often advantageous to convert the product to a single, less polar derivative before purification to simplify the process.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) at different temperatures to find the optimal condition.[1][4] |
| Inactive Catalyst | If using a catalyst, ensure it is active. For reusable catalysts, regeneration may be necessary. For acid or base catalysts, verify the concentration.[1] |
| Poor Quality Starting Materials | Verify the purity of all starting materials. If necessary, purify the reagents before use. Impurities can inhibit the reaction or lead to side products.[3][4] |
| Suboptimal Solvent | The choice of solvent can impact reactant solubility and reaction rate. Perform a solvent screen to identify the most suitable solvent for the reaction.[1][2] |
Problem: Presence of Impurities and Byproducts
| Potential Cause | Recommended Solution |
| Incomplete Cyclization | Incomplete cyclization can leave linear intermediates in the reaction mixture. The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1] Extended reaction times may also be required. |
| Side Reactions | Higher reaction temperatures can sometimes favor side reactions. Running the reaction at a lower temperature can reduce the formation of certain byproducts. The order of addition of reactants can also influence the reaction pathway.[1] |
| Decomposition of Reactants or Product | Prolonged reaction times or excessively high temperatures can lead to the decomposition of starting materials or the desired product. Monitor the reaction by TLC to determine the optimal reaction time. |
Problem: Difficulty with Product Purification
| Potential Cause | Recommended Solution |
| High Polarity of the Product | The hydroxyl group and potential tautomerism can make the product highly polar, leading to streaking on silica gel chromatography.[5] |
| Co-eluting Impurities | Byproducts with similar polarity to the desired product can make separation by column chromatography difficult. |
| Tautomerism | The presence of both the -ol and -one tautomers can complicate purification.[5] |
Experimental Protocols
A generalized experimental protocol for a common synthesis route is provided below. Note: This is a representative protocol and may require optimization for specific substrates and scales.
Synthesis of this compound via Condensation
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the methoxy-substituted three-carbon precursor (1 equivalent) and a suitable solvent (e.g., ethanol).
-
Addition of Reagents: Add urea (1.5 equivalents) and a catalyst (e.g., a catalytic amount of a Brønsted or Lewis acid).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Visualizations
References
Technical Support Center: Synthesis of 5-Methoxypyrimidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxypyrimidin-4-ol. The following information addresses common side products and offers guidance on their mitigation and identification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the potential side products?
A common and efficient method for the synthesis of this compound is the cyclocondensation reaction of diethyl 2-methoxymalonate with formamide in the presence of a strong base, such as sodium methoxide. While this method is generally effective, several side products can arise from incomplete reaction or competing reaction pathways.
The primary side products encountered in this synthesis include:
-
N-(3-(ethoxycarbonyl)-4-methoxy-2-oxobutyl)formamide: An acyclic intermediate resulting from incomplete cyclization.
-
5-Methoxy-4,6-dihydroxypyrimidine: Can form if the starting diethyl 2-methoxymalonate is contaminated with unmethoxylated diethyl malonate.
-
4-Hydroxy-5-methoxypyrimidine-6-carboxamide: May result from side reactions involving formamide under harsh conditions.
-
Unreacted Starting Materials: Residual diethyl 2-methoxymalonate and formamide.
Q2: My reaction is yielding a complex mixture of products. What are the likely causes?
A complex product mixture is often indicative of suboptimal reaction conditions. Key factors to investigate include:
-
Reaction Temperature: Excessively high temperatures can promote the formation of degradation products and complex side reactions.
-
Purity of Reagents: Impurities in the starting materials, particularly diethyl 2-methoxymalonate, can lead to the formation of undesired pyrimidine derivatives.
-
Stoichiometry of Reagents: An incorrect ratio of reactants, especially an excess of formamide or base, can drive the formation of side products.
-
Reaction Time: Insufficient reaction time may lead to a higher proportion of the acyclic intermediate, while prolonged reaction times at elevated temperatures can cause degradation.
Q3: How can I minimize the formation of the acyclic intermediate, N-(3-(ethoxycarbonyl)-4-methoxy-2-oxobutyl)formamide?
The presence of the acyclic intermediate suggests that the final cyclization step is incomplete. To promote full conversion to the desired this compound, consider the following adjustments:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure the cyclization goes to completion.
-
Optimize Base Concentration: Ensure a sufficient amount of strong base (e.g., sodium methoxide) is present to facilitate the final ring closure.
-
Elevate Reaction Temperature (with caution): A moderate increase in temperature can accelerate the rate of cyclization. However, this should be done carefully to avoid degradation.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Observed Issue | Potential Cause | Suggested Action |
| Low Yield of this compound | Incomplete reaction; Formation of multiple side products. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Re-evaluate the stoichiometry of the reactants and the purity of the starting materials. |
| Presence of a significant amount of 5-Methoxy-4,6-dihydroxypyrimidine | Contamination of diethyl 2-methoxymalonate with diethyl malonate. | Purify the diethyl 2-methoxymalonate via distillation before use. |
| Formation of colored impurities | Degradation of starting materials or product at high temperatures. | Conduct the reaction at the lowest effective temperature. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Difficulty in isolating the final product | Presence of polar side products complicating purification. | Employ column chromatography with a suitable solvent system (e.g., dichloromethane/methanol gradient) for purification. Recrystallization from an appropriate solvent can also be effective. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes the cyclocondensation of diethyl 2-methoxymalonate with formamide.
Materials:
-
Diethyl 2-methoxymalonate
-
Formamide
-
Sodium methoxide
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (concentrated)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve sodium methoxide (1.2 equivalents) in anhydrous methanol under an inert atmosphere.
-
To this solution, add diethyl 2-methoxymalonate (1.0 equivalent) dropwise at room temperature.
-
Following the addition, add formamide (2.5 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
To the resulting residue, add water and carefully acidify with concentrated hydrochloric acid to a pH of 3-4.
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The precipitated solid is collected by filtration, washed with cold water, and then with diethyl ether.
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The crude product can be further purified by recrystallization from ethanol or by column chromatography.
Visualizations
Troubleshooting low purity of 5-Methoxypyrimidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low purity issues during the synthesis and purification of 5-Methoxypyrimidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound, and what are the key reaction stages?
A common and established method for the synthesis of pyrimidin-4-ones is the Principal Synthesis, which involves the cyclocondensation of a β-dicarbonyl compound (or a synthetic equivalent) with an N-C-N compound like formamidine. For this compound, a plausible route starts with a methoxy-substituted malonic ester, such as diethyl 2-(methoxymethylidene)malonate, which undergoes cyclocondensation with formamidine. The reaction typically proceeds in the presence of a base, like sodium ethoxide in ethanol, followed by acidic workup.
Q2: What are the most likely impurities I might be seeing in my crude this compound?
The impurities in your crude product can generally be categorized as follows:
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Unreacted Starting Materials: Residual diethyl 2-(methoxymethylidene)malonate or formamidine.
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Incomplete Cyclization Products: Intermediates from the condensation reaction that have not fully cyclized.
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Side Products: Byproducts from reactions involving the starting materials or intermediates, such as hydrolysis of the ester groups of the starting material before cyclization.
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Isomeric Impurities: Formation of other pyrimidine isomers is less likely in this specific synthesis but can occur in related pyrimidine syntheses depending on the precursors.
Q3: My overall yield is very low, even though the reaction appears to have gone to completion by TLC. What are the potential causes?
Low yields, despite apparent full conversion of starting materials, can often be attributed to:
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Product Solubility: The product, this compound, may have some solubility in the filtrate during isolation. Careful selection of washing solvents and minimizing their volume can mitigate this.
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Mechanical Losses: Product loss during transfers, filtration, and drying.
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Side Reactions: The formation of soluble, unseen (by TLC) byproducts can significantly reduce the yield of the desired product.
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Degradation: The product might be sensitive to the workup conditions (e.g., strong acid or base, high temperatures).
Troubleshooting Guide for Low Purity
This guide addresses specific issues that can lead to low purity of this compound and provides potential solutions.
Issue 1: Presence of Unreacted Starting Materials in the Final Product
Symptoms:
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Signals corresponding to diethyl 2-(methoxymethylidene)malonate or formamidine are observed in the 1H NMR spectrum of the purified product.
-
TLC analysis of the final product shows spots with Rf values matching the starting materials.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incomplete Reaction | Extend the reaction time and/or moderately increase the reaction temperature. Monitor the reaction progress closely by TLC until the starting material spot is no longer visible. |
| Incorrect Stoichiometry | Ensure the molar ratio of formamidine to the malonic ester is appropriate. A slight excess of formamidine may be required to drive the reaction to completion. |
| Inefficient Mixing | Ensure vigorous stirring throughout the reaction, especially if the reaction mixture is heterogeneous. |
| Base Inactivation | The base (e.g., sodium ethoxide) may be degraded by moisture. Use freshly prepared or properly stored base and ensure all solvents and glassware are anhydrous. |
Issue 2: Observation of an Unknown Impurity with a Similar Polarity to the Product
Symptoms:
-
An additional spot is observed on the TLC plate, close to the product spot.
-
Extra peaks are present in the 1H NMR spectrum that cannot be attributed to the product or known starting materials.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incomplete Cyclization | An open-chain intermediate may be present. Ensure the reaction is heated for a sufficient duration to promote full cyclization. |
| Hydrolysis of Starting Material | The ester groups of diethyl 2-(methoxymethylidene)malonate may hydrolyze under basic conditions before cyclization. Ensure anhydrous conditions are maintained. |
| Side Reactions of Formamidine | Formamidine can be unstable. Use high-quality formamidine or generate it in situ. |
Purification Strategy:
If the impurity persists, a careful purification by column chromatography is recommended. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes may effectively separate the product from the closely-eluting impurity.
Experimental Protocols
Protocol 1: Generalized Synthesis of this compound
This protocol describes a plausible synthesis based on established methods for pyrimidine ring formation.
-
Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl 2-(methoxymethylidene)malonate (1.0 equivalent).
-
Addition of Formamidine: Add formamidine hydrochloride (1.1 equivalents) to the reaction mixture.
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Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
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Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and acidify to pH 5-6 with a suitable acid (e.g., acetic acid or dilute HCl).
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Isolation: Collect the resulting precipitate by vacuum filtration, wash with a small amount of cold water, followed by a non-polar solvent (e.g., diethyl ether or hexanes) to remove non-polar impurities.
-
Drying: Dry the solid product under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Potential solvents include ethanol, methanol, water, or a mixture thereof.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
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Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 3: Purity Assessment by 1H NMR Spectroscopy
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Sample Preparation: Prepare a solution of the dried product in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Data Acquisition: Acquire a 1H NMR spectrum.
-
Data Analysis:
-
Expected Chemical Shifts (Predicted):
-
A singlet for the methoxy group (-OCH3) protons, typically in the range of 3.8-4.0 ppm.
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Two singlets for the pyrimidine ring protons (H2 and H6), likely in the aromatic region (7.5-8.5 ppm).
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A broad singlet for the hydroxyl (-OH) proton, with a chemical shift that can vary depending on concentration and solvent.
-
-
Impurity Identification: Look for signals that do not correspond to the product or the solvent. Compare any observed impurity peaks with the spectra of the starting materials.
-
Data Presentation
Table 1: Troubleshooting Summary for Low Purity of this compound
| Symptom | Potential Cause | Suggested Analytical Method | Recommended Action |
| Peaks of starting materials in NMR | Incomplete reaction | 1H NMR, TLC | Increase reaction time/temperature, check stoichiometry. |
| Broad, unresolved peaks in NMR | Presence of multiple similar impurities | HPLC, LC-MS | Improve purification by column chromatography with a shallow gradient. |
| Low melting point and broad range | Significant impurity content | Melting Point Analysis, DSC | Recrystallize the product from a suitable solvent system. |
| Unexpected signals in the aliphatic region of NMR | Incomplete cyclization or side products | 1H NMR, 13C NMR, MS | Re-evaluate reaction conditions, particularly temperature and base. |
Visualizations
Caption: Troubleshooting workflow for low product purity.
Caption: Generalized synthetic pathway and potential impurities.
Technical Support Center: Optimization of 5-Methoxypyrimidin-4-ol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-Methoxypyrimidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: While various methods exist for pyrimidine synthesis, a prevalent strategy for this compound involves the cyclocondensation of a C3 fragment with a urea or amidine derivative. A common approach is the reaction of an appropriate 3-carbon electrophile, such as a methoxy-substituted β-ketoester or malonic ester derivative, with formamide or urea under basic or acidic conditions.
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields can stem from several factors:
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Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature.
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Side reactions: Undesired side reactions may be consuming starting materials or the product.
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Suboptimal reagent stoichiometry: The ratio of reactants may not be ideal. A reactant molar ratio experiment is advisable.
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Poor quality of reagents or solvents: Ensure the use of high-purity, anhydrous reagents and solvents, as pyrimidine cyclization reactions can be sensitive to moisture and impurities.
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Product degradation: The product might be unstable under the reaction or work-up conditions.
Q3: How can I minimize the formation of byproducts?
A3: Minimizing byproducts often involves careful control of reaction conditions:
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Temperature control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to suppress side reactions.
-
Inert atmosphere: If any of the reagents are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Order of addition of reagents: In some cases, the order in which reactants are added can influence the product distribution.
-
Choice of base or catalyst: The nature and strength of the base or catalyst can significantly affect the reaction pathway.
Q4: What are the best practices for the purification of this compound?
A4: this compound is a polar compound, which can present purification challenges.
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Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system is often the most effective purification method.
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Column chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography can be employed. A polar mobile phase, such as a mixture of dichloromethane/methanol or ethyl acetate/hexane, is typically required.
-
Acid-base extraction: Exploiting the acidic nature of the pyrimidinol hydroxyl group can be useful for separation from non-acidic impurities.
Troubleshooting Guides
Problem: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | Optimize the temperature. Try a stepwise increase (e.g., in 10 °C increments) and monitor the reaction progress by TLC or LC-MS. |
| Ineffective Base/Catalyst | Screen different bases (e.g., NaH, K₂CO₃, NaOEt) or catalysts. The choice of base can be critical for the deprotonation steps. |
| Poor Quality Starting Materials | Verify the purity of starting materials by NMR or other analytical techniques. Use freshly distilled solvents and high-purity reagents. |
| Presence of Water | Ensure all glassware is oven-dried and the reaction is run under anhydrous conditions, especially if using moisture-sensitive reagents like NaH. |
Problem: Multiple Spots on TLC/LC-MS (Impurity Formation)
| Possible Cause | Troubleshooting Step |
| Side Reactions | Lower the reaction temperature. Investigate the effect of changing the solvent or the base. |
| Decomposition of Product | Check the stability of the product under the reaction conditions. If unstable, try to isolate it more quickly or use milder work-up procedures. |
| Isomeric Byproducts | The formation of isomeric pyrimidines can occur. Optimization of the regioselectivity might be necessary, potentially by using starting materials with appropriate protecting groups. |
Experimental Protocols
A representative, generalized protocol for the synthesis of this compound is provided below. This should be considered a starting point for optimization.
Synthesis of this compound from Diethyl 2-methoxymalonate and Formamide
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium ethoxide (1.1 equivalents) and anhydrous ethanol under an inert atmosphere.
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Addition of Reactants: To the stirred solution, add diethyl 2-methoxymalonate (1.0 equivalent) dropwise at room temperature. After stirring for 30 minutes, add formamide (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).
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Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography.
Data Presentation
Table 1: Effect of Base on Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt | Ethanol | 78 | 6 | [Insert Data] |
| 2 | K₂CO₃ | DMF | 100 | 6 | [Insert Data] |
| 3 | NaH | THF | 66 | 8 | [Insert Data] |
| 4 | DBU | Acetonitrile | 82 | 6 | [Insert Data] |
Table 2: Optimization of Reaction Temperature
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | NaOEt | Ethanol | 60 | 8 | [Insert Data] | [Insert Data] |
| 2 | NaOEt | Ethanol | 78 | 6 | [Insert Data] | [Insert Data] |
| 3 | NaOEt | Ethanol | 90 (sealed tube) | 4 | [Insert Data] | [Insert Data] |
Visualizations
Technical Support Center: Purification of Crude 5-Methoxypyrimidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Methoxypyrimidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurities in your crude product largely depend on the synthetic route. However, for pyrimidine syntheses, common impurities include unreacted starting materials, reagents from the cyclization reaction, and side-products.[1][2] For the synthesis of this compound, potential impurities could be residual formamidine or guanidine salts, and byproducts from undesired condensation reactions.
Q2: My purified this compound is discolored (yellow or brown). What is the cause and how can I fix it?
A2: Discoloration often arises from highly conjugated byproducts or trace impurities. Activated carbon treatment during recrystallization can be effective in removing colored impurities. Perform a hot filtration step to remove the carbon before allowing the solution to cool and crystallize.
Q3: Is recrystallization a suitable method for purifying this compound?
A3: Yes, recrystallization is often a very effective method for purifying solid organic compounds like this compound, especially for removing small amounts of impurities.[3][4] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[5][6]
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: For routine purity assessment, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause | Recommended Solution |
| Oiling out instead of crystallization | The boiling point of the solvent may be higher than the melting point of the compound.[6] The compound may be too soluble in the chosen solvent. | Use a lower-boiling point solvent. Try a two-solvent system: dissolve the compound in a good solvent and add a poor solvent dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.[7] |
| No crystal formation upon cooling | The solution is not supersaturated. The compound is too soluble in the solvent even at low temperatures. | Concentrate the solution by boiling off some solvent. Place the flask in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[6] |
| Low recovery of purified product | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[3] Ensure the solution is thoroughly cooled before filtration. Pre-warm the filtration apparatus to prevent premature crystallization.[7] |
Column Chromatography Issues
| Issue | Potential Cause | Recommended Solution |
| Compound does not move from the baseline (Rf = 0) | The eluent is not polar enough. | Increase the polarity of the solvent system. For polar compounds like pyrimidinols, a gradient of dichloromethane/methanol or ethyl acetate/methanol is often effective.[6][8] |
| Poor separation of compound and impurities | The polarity of the eluent is too high, causing co-elution. The column was not packed properly. | Decrease the polarity of the eluent to achieve an Rf value of 0.2-0.4 for the desired compound on TLC for optimal separation.[6] Ensure the column is packed uniformly without cracks or bubbles. |
| Compound appears to decompose on the column | The compound is unstable on silica gel. | Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, consider using a different stationary phase like alumina or reverse-phase silica.[8] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, or mixtures like ethanol/water) to find a suitable system where the compound is sparingly soluble at room temperature but readily soluble when hot.[9][10]
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Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[11]
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Flash Column Chromatography
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TLC Analysis: Develop a TLC solvent system that gives a retention factor (Rf) of approximately 0.2-0.4 for this compound. A common starting point for polar heterocycles is ethyl acetate with an increasing percentage of methanol.
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Column Packing: Pack a glass column with silica gel slurried in the initial, less polar eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
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Elution: Begin eluting with the less polar solvent system, gradually increasing the polarity.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method.
References
- 1. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. benchchem.com [benchchem.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Purification [chem.rochester.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Stability and degradation of 5-Methoxypyrimidin-4-ol under acidic conditions
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 5-Methoxypyrimidin-4-ol in an acidic solution?
A1: Based on the general behavior of pyrimidine derivatives, this compound is likely susceptible to degradation under acidic conditions. The pyrimidine ring can undergo hydrolytic cleavage, and the methoxy group may also be subject to hydrolysis.[1] The rate of degradation is expected to increase with lower pH and higher temperatures.
Q2: What are the likely degradation products of this compound under acidic stress?
A2: While specific degradation products need to be identified experimentally, plausible degradation pathways include:
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Hydrolysis of the methoxy group: This would result in the formation of 5-Hydroxypyrimidin-4-ol.
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Hydrolytic cleavage of the pyrimidine ring: Acid-catalyzed hydrolysis can lead to the opening of the pyrimidine ring, forming various smaller, more polar molecules.[1]
Q3: How can I monitor the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be capable of separating the parent this compound from its potential degradation products.
Q4: What are the typical stress conditions for a forced degradation study?
A4: Forced degradation studies for a compound like this compound would typically involve exposure to acidic and basic conditions, oxidation, heat, and light.[2] For acid hydrolysis, a common starting point is treating a solution of the compound with 0.1 M to 1 M hydrochloric acid at room temperature and elevated temperatures (e.g., 50-60°C).[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No degradation observed under initial acidic conditions. | The compound is more stable than anticipated. The stress conditions are too mild. | Increase the acid concentration, temperature, or duration of the study. Ensure the compound is fully dissolved in the test solution. |
| Complete degradation of the parent compound is observed immediately. | The stress conditions are too harsh. | Reduce the acid concentration, temperature, or sampling time points. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase or column. Co-elution of the parent compound and degradation products. | Optimize the HPLC method by adjusting the mobile phase composition (e.g., pH, organic solvent ratio) or trying a different column chemistry. |
| Mass balance is not within the acceptable range (typically 95-105%). | Undetected degradation products (e.g., those without a UV chromophore). Co-elution of impurities. Inaccurate response factors. | Use a photodiode array (PDA) detector to check for peak purity. Employ a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD). Determine the relative response factors for the parent compound and its major degradants. |
Hypothetical Degradation Data
The following table presents hypothetical data from a forced degradation study of this compound under various acidic conditions to illustrate expected trends.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradation (%) |
| 0.1 M HCl, 25°C | 24 | 95.2 | 3.1 | 1.5 | 4.8 |
| 0.1 M HCl, 60°C | 6 | 85.7 | 9.8 | 4.3 | 14.3 |
| 1 M HCl, 25°C | 6 | 89.1 | 7.2 | 3.5 | 10.9 |
| 1 M HCl, 60°C | 2 | 65.4 | 22.3 | 11.9 | 34.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
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Stress Conditions:
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Transfer a known volume of the stock solution into separate vials.
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Add an equal volume of 0.2 M or 2 M HCl to achieve final acid concentrations of 0.1 M and 1 M, respectively.
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Incubate the vials at room temperature (e.g., 25°C) and an elevated temperature (e.g., 60°C).
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Prepare a control sample by diluting the stock solution with the solvent instead of acid.
-
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Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 6, 12, 24 hours).
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Sample Analysis:
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Neutralize the withdrawn aliquots with an equivalent amount of sodium hydroxide.
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Dilute the neutralized samples to a suitable concentration for HPLC analysis.
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Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
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Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase:
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A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: Develop a gradient elution method to separate the polar degradation products from the less polar parent compound. A starting point could be:
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0-5 min: 5% B
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5-25 min: 5% to 95% B
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25-30 min: 95% B
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30-35 min: 95% to 5% B
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35-40 min: 5% B
-
-
Detection: Use a UV detector at a wavelength that provides a good response for both the parent compound and potential degradants (e.g., determined by UV scans of stressed samples).
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Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Hypothetical degradation pathway of this compound in acid.
References
Preventing byproduct formation in 5-Methoxypyrimidin-4-ol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxypyrimidin-4-ol and its derivatives. The information is designed to help you anticipate and prevent the formation of common byproducts in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when working with pyrimidine derivatives like this compound?
A1: Pyrimidine derivatives can undergo several types of side reactions, largely dependent on the specific reagents and reaction conditions. Common side reactions include over-alkylation, hydrolysis of functional groups, and in certain cases, unexpected intramolecular cyclizations. For instance, in reactions involving substituted aminopyrimidines, intramolecular SNAr (Nucleophilic Aromatic Substitution) can lead to the formation of fused ring systems as byproducts.[1]
Q2: I am performing an alkylation on a 5-hydroxypyrimidine derivative and obtaining an unexpected product with a different mass. What could be happening?
A2: When alkylating a 5-hydroxypyrimidine with an alkylating agent that also contains a nucleophilic group (like an amine), you may be observing an intramolecular cyclization. Instead of the desired simple alkylation, the nucleophilic group on the alkyl chain can attack another position on the pyrimidine ring, leading to a cyclized byproduct.[1] For example, alkylation with an aminoalkyl chloride can result in the formation of spirocyclic or fused-ring compounds.[1]
Q3: How can I prevent intramolecular cyclization during the alkylation of hydroxypyrimidines?
A3: To prevent intramolecular cyclization, you can protect the nucleophilic group on your alkylating agent. For example, if you are using an aminoalkyl chloride, protecting the amine group (e.g., as a Boc-protected amine) will prevent it from participating in a subsequent intramolecular reaction.[1] After the desired alkylation is complete, the protecting group can be removed.
Q4: What are the best practices for purifying this compound and its derivatives to remove byproducts?
A4: Purification strategies will depend on the specific properties of your desired product and the byproducts. Standard techniques like column chromatography on silica gel are often effective. The choice of eluent system should be optimized based on the polarity difference between your product and impurities. In some cases, crystallization can also be an effective method for purification.
Troubleshooting Guide: Byproduct Formation in Alkylation Reactions
This guide addresses the specific issue of unexpected cyclization and fragmentation during the alkylation of 5-hydroxypyrimidine derivatives, a common transformation for compounds related to this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of a major byproduct with a mass corresponding to the starting material plus the alkylating agent minus HCl, but with different NMR shifts. | Intramolecular SNAr cyclization. This is likely if your alkylating agent contains a nucleophilic moiety (e.g., an amine).[1] | 1. Protect the nucleophilic group on the alkylating agent (e.g., use a Boc-protected aminoalkyl halide).[1] 2. Optimize reaction conditions: Lowering the reaction temperature may favor the desired intermolecular reaction over the intramolecular cyclization. |
| Formation of multiple unexpected products, some with lower molecular weights than expected. | Fragmentation of a cyclized intermediate. Certain strained ring systems formed via intramolecular cyclization can be unstable and undergo fragmentation.[1] | 1. Use a protecting group strategy as mentioned above to prevent the initial cyclization. 2. Carefully control the work-up conditions: Avoid strongly acidic or basic conditions during work-up if a labile byproduct is suspected. |
| Low yield of the desired O-alkylated product and recovery of starting material, even with an excess of alkylating agent. | The hydroxypyrimidine may be deprotonated by a basic group on the alkylating agent, reducing its nucleophilicity. | 1. Use a stronger, non-nucleophilic base to deprotonate the hydroxyl group before adding the alkylating agent. 2. Employ a protected alkylating agent to avoid side reactions involving a basic center.[1] |
Experimental Protocols
General Procedure for O-Alkylation of a 5-Hydroxypyrimidine Derivative (to minimize byproduct formation):
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Protection of the Alkylating Agent: If the alkylating agent contains a nucleophilic group (e.g., an amine), protect it using a standard protecting group (e.g., Boc anhydride for an amine).
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Deprotonation: Dissolve the 5-hydroxypyrimidine starting material in a suitable anhydrous solvent (e.g., DMF, THF). Add a non-nucleophilic base (e.g., sodium hydride) at 0 °C and stir for 30 minutes.
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Alkylation: Add the protected alkylating agent to the reaction mixture and allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
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Deprotection (if necessary): If a protecting group was used, deprotect the alkylated product using appropriate conditions (e.g., TFA in DCM for a Boc group).
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction pathway and a common byproduct formation pathway.
Caption: Desired O-alkylation pathway using a protected alkylating agent.
Caption: Byproduct formation via intramolecular cyclization.
References
Technical Support Center: 5-Methoxypyrimidin-4-ol Synthesis
Welcome to the technical support center for the synthesis of 5-Methoxypyrimidin-4-ol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound and its derivatives often involves the cyclization of a three-carbon component with a urea or a related synthon. One common approach is the condensation of a β-alkoxy-α,β-unsaturated ester with urea. Another strategy involves the modification of a pre-existing pyrimidine ring, for instance, through nucleophilic substitution of a suitable leaving group at the 4-position and subsequent introduction of the 5-methoxy group.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key challenges in scaling up the synthesis include:
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Reaction Control: Exothermic reactions can be difficult to manage on a larger scale, potentially leading to side product formation and safety hazards.
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Reagent Addition: The rate of reagent addition, especially for reactive intermediates, becomes critical to control reaction temperature and impurity profiles.
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Purification: Isolation and purification of the final product can be challenging due to the presence of closely related impurities. Recrystallization and column chromatography are common methods, but their efficiency can decrease at scale.
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By-product Formation: Side reactions, such as the formation of isomeric pyrimidines or over-methylation, can reduce yield and complicate purification.
Q3: How can I improve the yield and purity of my product?
A3: To enhance yield and purity, consider the following:
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Optimize Reaction Conditions: Systematically evaluate parameters such as temperature, reaction time, solvent, and catalyst concentration.
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Control Stoichiometry: Precise control of reactant ratios is crucial to minimize unreacted starting materials and by-products.
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Effective Purification: Develop a robust purification strategy. This may involve optimizing the recrystallization solvent system or exploring alternative purification techniques like preparative HPLC for high-purity requirements.
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In-process Controls: Implement in-process analytical checks (e.g., TLC, HPLC, or NMR) to monitor reaction progress and impurity formation, allowing for adjustments to be made in real-time.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. - Consider extending the reaction time or moderately increasing the temperature. |
| Side Reactions | - Analyze the crude product to identify major by-products. This can provide insights into the side reactions occurring. - Adjust reaction conditions (e.g., lower temperature, slower addition of reagents) to minimize the formation of these impurities. |
| Product Loss During Work-up | - Optimize the extraction and isolation procedures. Ensure the pH is appropriate for the product's solubility during aqueous work-up. - If the product is water-soluble, consider back-extraction of the aqueous layers. |
Problem 2: Product Purity Issues
| Potential Cause | Recommended Solution |
| Presence of Starting Materials | - Ensure the reaction has gone to completion. - Optimize the stoichiometry of the reactants. |
| Formation of Isomeric By-products | - Adjusting the reaction temperature or the choice of base can sometimes influence the regioselectivity of the cyclization. - Employ a more efficient purification method, such as column chromatography with a carefully selected eluent system. |
| Contamination with Reagents or Solvents | - Ensure all reagents are of appropriate purity. - Thoroughly dry the final product under vacuum to remove residual solvents. |
Experimental Protocols
The following are example protocols for key transformations that may be part of the synthesis of this compound or related intermediates. These are illustrative and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of 2,4-dichloro-5-methoxypyrimidine from 2,4-dihydroxy-5-methoxypyrimidine
This protocol describes a chlorination reaction, a common step in pyrimidine chemistry.
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2,4-dihydroxy-5-methoxypyrimidine (1.0 eq).
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Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) to the flask while maintaining the temperature below 10 °C using an ice bath.
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Reaction: After the addition is complete, add a catalytic amount of an acid-binding agent like N,N-dimethylaniline (0.1 eq). Heat the reaction mixture to reflux (around 100-110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction mixture by pouring it onto crushed ice.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[1]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
General Synthesis Pathway for a Dichlorinated Methoxy Pyrimidine
Caption: A typical chlorination step in methoxypyrimidine synthesis.[1]
References
Technical Support Center: Optimizing Solvent Systems for 5-Methoxypyrimidin-4-ol Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of 5-Methoxypyrimidin-4-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Failure of this compound to Dissolve in Hot Solvent | 1. Incorrect solvent choice (compound is insoluble or sparingly soluble). 2. Insufficient solvent volume. 3. The compound may be a salt form with very high lattice energy. | 1. Select a more polar solvent or a solvent mixture. Refer to the Solvent Selection table below. 2. Add more solvent in small increments until dissolution is achieved. 3. Consider a pH adjustment of the solution if the compound has acidic or basic properties. |
| No Crystal Formation Upon Cooling | 1. The solution is not supersaturated (too much solvent was used). 2. The cooling process is too slow, or the final temperature is not low enough. 3. The compound has a high affinity for the solvent, even at low temperatures. | 1. Evaporate some of the solvent to increase the concentration and re-cool. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 3. Place the solution in an ice bath or freezer to further reduce the temperature. 4. If using a single solvent, try a two-solvent system by adding an anti-solvent (a solvent in which the compound is insoluble but miscible with the primary solvent). |
| "Oiling Out" Instead of Crystallization | 1. The solution is too concentrated. 2. The cooling process is too rapid. 3. The boiling point of the solvent is higher than the melting point of the solute. 4. Presence of impurities that inhibit crystallization. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly. 2. Allow the solution to cool to room temperature before placing it in an ice bath. 3. Choose a solvent with a lower boiling point. 4. Consider a preliminary purification step like column chromatography to remove impurities. |
| Poor Recovery/Low Yield | 1. The compound is significantly soluble in the cold solvent. 2. Premature crystallization during hot filtration. 3. Incomplete transfer of solids. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals. 2. Use a pre-heated funnel and flask for hot filtration and perform the filtration quickly. 3. Rinse all glassware with the mother liquor to recover any remaining crystals. |
| Colored Impurities in Crystals | 1. Impurities are co-crystallizing with the product. 2. Thermal degradation of the compound or impurities. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1] 2. Avoid excessive heating or prolonged time at high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the recrystallization of this compound?
A1: Given the polar nature of this compound due to the hydroxyl and methoxy groups, polar protic solvents are a good starting point. Ethanol, methanol, and water are commonly used for similar pyrimidine derivatives.[1] Often, a mixed solvent system is required to achieve optimal purity and yield.
Q2: My compound is only soluble in highly polar solvents like DMF and DMSO, making crystallization difficult. What should I do?
A2: For compounds that are highly soluble in solvents like DMF or DMSO, a two-solvent recrystallization or diffusion crystallization is often effective. Dissolve the compound in a minimal amount of hot DMF or DMSO, and then slowly add a miscible anti-solvent in which the compound is insoluble, such as dichloromethane (DCM), ethyl acetate, or dioxane, until the solution becomes cloudy. Then, proceed with slow cooling.[2]
Q3: What are the likely impurities in a synthesis of this compound?
A3: Common synthetic routes may start from 5-methoxyuracil (which exists in tautomeric equilibrium with 2,4-dihydroxy-5-methoxypyrimidine). Therefore, unreacted starting material is a potential impurity. If chlorination steps are involved in a related synthesis, byproducts such as mono-chlorinated pyrimidines could also be present.
Q4: When should I consider column chromatography instead of recrystallization?
A4: Column chromatography is preferred when you have a complex mixture of impurities with polarities similar to your target compound, or when recrystallization fails to yield a pure product. For polar compounds like this compound, normal phase chromatography with a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol) or reverse-phase chromatography with a polar-endcapped column may be effective.
Q5: How can I improve the peak shape when purifying this compound by HPLC?
A5: Peak tailing is a common issue for polar, basic compounds like pyrimidines. To improve peak shape in reverse-phase HPLC, consider using a polar-endcapped column or adding a small amount of an acid modifier (e.g., trifluoroacetic acid or formic acid) to the mobile phase to suppress silanol interactions. Hydrophilic Interaction Liquid Chromatography (HILIC) is also a suitable alternative for highly polar compounds.[1]
Data Presentation
Table 1: Qualitative Solubility and Solvent Properties for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Suitability for this compound | Comments |
| Water | High | 100 | Good (Hot); Poor (Cold) | Excellent for polar compounds; high boiling point can be a drawback.[3] |
| Ethanol | High | 78 | Good (Hot); Moderate (Cold) | A common and effective recrystallization solvent for pyrimidine derivatives.[1] |
| Methanol | High | 65 | Very Good (Hot); Good (Cold) | High solubility may lead to lower yields; often used in mixed solvent systems. |
| Ethyl Acetate | Medium | 77 | Moderate (Hot); Poor (Cold) | Can be a good "poor" solvent in a two-solvent system with a more polar solvent. |
| Dichloromethane | Medium | 40 | Poor | More likely to be used as an anti-solvent in a two-solvent system. |
| Hexane/Heptane | Low | 69 / 98 | Insoluble | Typically used as an anti-solvent with a more polar primary solvent. |
| Acetone | High | 56 | Good (Hot); Moderate (Cold) | Can be effective, but its low boiling point may limit the solubility difference. |
| DMF/DMSO | Very High | 153 / 189 | Highly Soluble | Used to dissolve poorly soluble compounds before adding an anti-solvent.[2] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
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Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent (e.g., ethanol or water). Heat the mixture to boiling on a hot plate with stirring, adding the solvent portion-wise until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., methanol, ethanol, or DMF) in which it is highly soluble.
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (an anti-solvent, e.g., ethyl acetate or dichloromethane) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol, using a cold mixture of the two solvents for washing.
Visualizations
Caption: General workflow for single-solvent recrystallization.
Caption: Troubleshooting logic for crystallization issues.
References
Identifying unknown peaks in the NMR spectrum of 5-Methoxypyrimidin-4-ol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unknown peaks in the ¹H or ¹³C NMR spectrum of 5-Methoxypyrimidin-4-ol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am seeing unexpected peaks in the ¹H NMR spectrum of my this compound sample. What are the common sources of these signals?
A1: Unknown peaks in an NMR spectrum can originate from several sources. A systematic approach is crucial for identification. The most common sources include:
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Residual Solvents: Even after thorough drying, trace amounts of solvents used in the synthesis, purification, or NMR sample preparation can be present.
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Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis are a common cause of impurity peaks.
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Byproducts of the Synthesis: Side reactions can lead to the formation of structurally related impurities.
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Degradation Products: this compound, like other pyrimidine derivatives, may degrade over time or under certain conditions (e.g., exposure to air, light, or non-neutral pH).
-
Contaminants: External contaminants from glassware, spatulas, or the NMR tube itself can introduce extraneous signals. Grease from joints is a frequent contaminant.
Q2: How can I identify if the unknown peaks are from common laboratory solvents?
A2: The chemical shifts of common laboratory solvents are well-documented. You can compare the chemical shifts of your unknown peaks with the values in the table below. Remember that the exact chemical shift of a solvent peak can vary slightly depending on the deuterated solvent used, the concentration, and the temperature.
Q3: My unknown peaks do not match any common solvents. What is the next step?
A3: If solvent peaks have been ruled out, the next step is to consider impurities from the synthetic route. For example, a common synthesis of pyrimidine rings may involve precursors that could be present in the final product. Review the specific synthesis and purification steps used to prepare your sample and look for the NMR spectra of the starting materials and any potential byproducts.
Q4: Could the unknown peaks be due to degradation of my compound?
A4: Yes, pyrimidine rings can be susceptible to degradation. The degradation pathways can involve ring-opening, demethylation, or oxidation. These degradation products will have different chemical shifts from the parent compound. If your sample is old or has been stored improperly, degradation is a possibility.
Q5: How can I confirm the identity of a suspected impurity?
A5: A "spiking" experiment is a definitive way to confirm the identity of an impurity. This involves the following steps:
-
Acquire the NMR spectrum of your sample.
-
Obtain a pure sample of the suspected impurity.
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Add a small amount of the pure impurity to your NMR sample.
-
Acquire a new NMR spectrum. If the intensity of the unknown peak increases, you have confirmed the identity of the impurity.
Data Presentation
Expected NMR Data for this compound
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 7.8 - 8.2 | 145 - 150 |
| H6 | 7.5 - 7.9 | 140 - 145 |
| OCH₃ | 3.8 - 4.1 | 55 - 60 |
| C4 | - | 160 - 165 |
| C5 | - | 110 - 115 |
Table 2: ¹H NMR Chemical Shifts of Common Laboratory Solvents and Impurities
| Compound | ¹H Chemical Shift (ppm) in CDCl₃ | ¹H Chemical Shift (ppm) in DMSO-d₆ | Multiplicity |
| Acetone | 2.17 | 2.09 | singlet |
| Acetonitrile | 2.10 | 2.07 | singlet |
| Benzene | 7.36 | 7.37 | singlet |
| Dichloromethane | 5.30 | 5.76 | singlet |
| Diethyl ether | 1.21 (t), 3.48 (q) | 1.09 (t), 3.38 (q) | triplet, quartet |
| N,N-Dimethylformamide (DMF) | 8.02, 2.92, 2.75 | 8.03, 2.88, 2.73 | singlet, singlet, singlet |
| Dimethyl sulfoxide (DMSO) | - | 2.50 | quintet |
| Ethanol | 1.25 (t), 3.72 (q) | 1.06 (t), 3.44 (q) | triplet, quartet |
| Ethyl acetate | 1.26 (t), 2.05 (s), 4.12 (q) | 1.16 (t), 1.99 (s), 4.03 (q) | triplet, singlet, quartet |
| Hexane | 0.88, 1.26 | 0.86, 1.24 | multiplet, multiplet |
| Methanol | 3.49 | 3.16 | singlet |
| Pyridine | 8.62, 7.69, 7.33 | 8.51, 7.78, 7.38 | multiplet, multiplet, multiplet |
| Tetrahydrofuran (THF) | 1.85, 3.76 | 1.76, 3.60 | multiplet, multiplet |
| Toluene | 2.36, 7.17-7.29 | 2.30, 7.17-7.28 | singlet, multiplet |
| Water | 1.56 | 3.33 | singlet |
| Silicone Grease | ~0.07 | ~0.05 | broad singlet |
Note: Chemical shifts can vary slightly based on experimental conditions.[1][2][3][4][5]
Experimental Protocols
Protocol 1: NMR Sample Preparation
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Glassware Preparation: Ensure the NMR tube, cap, and any glassware used for sample transfer are scrupulously clean and dry. Wash with an appropriate solvent (e.g., acetone) and dry in an oven at >100 °C for several hours.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample directly into the NMR tube or into a small, clean vial for transfer.
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Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the NMR tube using a clean pipette.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. If necessary, use a sonic bath for a short period.
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Transfer (if applicable): If the sample was dissolved in a vial, carefully transfer the solution to the NMR tube using a clean pipette.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the spectrum according to the instrument's standard operating procedures.
Protocol 2: Spiking Experiment
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Initial Spectrum: Acquire a standard ¹H NMR spectrum of your this compound sample following Protocol 1.
-
Identify Target Peak: Identify the unknown peak you wish to identify.
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Prepare Impurity Stock Solution: Prepare a dilute solution of the suspected pure impurity in the same deuterated solvent used for your sample.
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Spiking: Add a very small aliquot (e.g., 1-2 µL) of the impurity stock solution directly to the NMR tube containing your sample.
-
Mix: Gently invert the NMR tube several times to ensure thorough mixing.
-
Re-acquire Spectrum: Acquire a second ¹H NMR spectrum using the same parameters as the initial spectrum.
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Analysis: Compare the two spectra. An increase in the integration of the target unknown peak relative to the other peaks in the spectrum confirms that the unknown is the same as the spiked compound.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying unknown peaks in an NMR spectrum.
References
Validation & Comparative
Comparative Analysis of 5-Methoxypyrimidin-4-ol and Other Pyrimidine Analogs: A Review of Biological Activity
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the publicly accessible biological activity data for 5-Methoxypyrimidin-4-ol. While the broader class of pyrimidine analogs has been extensively studied for its diverse pharmacological properties, including anticancer, antiviral, and antifungal activities, specific quantitative data for this compound remains elusive. This guide, therefore, provides a comparative overview of the biological activities of well-characterized pyrimidine analogs to offer a contextual framework for researchers, scientists, and drug development professionals. The methodologies and data presentation formats included herein are intended to serve as a template for the evaluation of this compound, should experimental data become available.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] These compounds often act as antimetabolites, interfering with the synthesis of nucleic acids, which is crucial for the proliferation of cancer cells and the replication of viruses.[2][3]
Comparison of Biological Activities of Representative Pyrimidine Analogs
To illustrate the comparative biological activities within the pyrimidine class, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several well-known pyrimidine analogs against various cancer cell lines. It is important to note that IC50 values can vary between studies due to differing experimental conditions.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Curcumin-pyrimidine analog 3g | MCF-7 (Breast Cancer) | 0.61 ± 0.05 | |
| Thienopyrimidine derivative 2 | MCF-7 (Breast Cancer) | 0.013 | [4] |
| 5-Fluorouracil (5-FU) | A431 (Skin Cancer) | Varies | [5] |
| Gemcitabine | Various | Varies | [6] |
| Cytarabine | Various | Varies |
Experimental Protocols for Biological Activity Assessment
Standardized assays are critical for the accurate determination and comparison of the biological activity of pyrimidine analogs. The following are detailed methodologies for commonly employed in vitro assays.
MTT Cell Proliferation Inhibition Assay
This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
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Cancer cell lines (e.g., MCF-7, A549, HepG2)
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Complete growth medium (e.g., DMEM with 10% FBS)
-
Pyrimidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[4]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine analogs in the complete growth medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compounds.[4]
-
Incubation: Incubate the plates for 48-72 hours.[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is another method used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Pyrimidine derivatives
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[4]
-
Cell Fixation: After 48-72 hours of incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[4]
-
Staining: Wash the plates with water and air dry. Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and then air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.[4]
Signaling Pathways and Mechanisms of Action
The biological activity of many pyrimidine analogs stems from their ability to interfere with nucleic acid metabolism, a critical pathway for cell proliferation and viral replication.
Conclusion
While a direct comparative analysis of the biological activity of this compound is not possible at this time due to a lack of available data, this guide provides a framework for such an evaluation. The established activities of other pyrimidine analogs highlight the therapeutic potential of this chemical class. Future research involving the systematic screening of this compound using the standardized protocols outlined above is necessary to elucidate its specific biological profile and its potential as a therapeutic agent. Researchers are encouraged to utilize the provided methodologies to generate the data required for a comprehensive comparison.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]
- 3. US10640495, Example I-84 | C30H31F2N9O4 | CID 135230525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the antiviral effects of 5-methoxymethyl-deoxyuridine with 5-iododeoxyuridine, cytosine arabinoside, and adenine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Methoxypyrimidin-4-ol Derivatives: A Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of heterocyclic compounds is paramount in the design of novel therapeutic agents. This guide provides a comparative analysis of 5-methoxypyrimidin-4-ol derivatives, focusing on how substitutions at the 5-position of the pyrimidin-4-ol core influence their biological activity. While direct and extensive SAR studies on this compound itself are limited in publicly available research, this guide synthesizes findings from related pyrimidine derivatives to infer the role of the 5-methoxy group in comparison to other substituents.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the pyrimidine ring plays a crucial role in determining the compound's potency, selectivity, and pharmacokinetic properties. The 5-position of the pyrimidin-4-ol ring is a key site for modification, where the nature of the substituent can significantly impact interactions with biological targets.
The Influence of the 5-Methoxy Group: An Overview
The introduction of a methoxy group at the 5-position of a pyrimidine ring can confer several advantageous properties. Generally, pyrimidine derivatives bearing a methoxy group have been associated with improved anti-inflammatory activities.[1] This enhancement may be attributed to the electron-donating nature of the methoxy group, which can modulate the electronic properties of the pyrimidine ring and influence its binding affinity to target proteins. Furthermore, the methoxy group can participate in hydrogen bonding interactions as an acceptor, potentially strengthening the binding to biological targets.
Comparative Biological Activities of 5-Substituted Pyrimidine Derivatives
To understand the specific contribution of the 5-methoxy group, it is essential to compare its effects with other substituents at the same position. The following sections and data tables summarize the biological activities of various 5-substituted pyrimidine derivatives across different therapeutic areas.
Anticancer Activity
In the context of anticancer drug discovery, substitutions at the 5-position of the pyrimidine ring have been explored to modulate the activity of various kinases and other cancer-related targets. For instance, in a series of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives acting as Mnk2 inhibitors, substitutions on the pyrimidine ring were found to be critical for potent inhibitory activity.[2]
| Derivative Class | Target | Key Findings |
| 5-Substituted Pyrimidines | Dihydrofolate Reductase (DHFR) | Potent antibacterial activity against Staphylococcus aureus, with the 5-iodo-2-isopropyl-4-methoxyphenoxy group contributing to high potency (IC50 = 0.97 nM).[3] |
| 5-Alkyl Pyrrolo[2,3-d]pyrimidines | Dihydrofolate Reductase (DHFR) | Homologation of the 5-methyl group to larger alkyl groups (ethyl, propyl, isopropyl) can enhance hydrophobic interactions with the enzyme, leading to increased inhibitory activity.[4] |
| 5,10-dihydropyrimido[4,5-b]quinolines | Src Kinase | The 4-(2,4-dichloro-5-methoxy)anilino substituent leads to potent inhibition of Src kinase activity.[5] |
Antimicrobial Activity
The 5-position of the pyrimidine ring has also been a target for modifications in the development of novel antimicrobial agents. The nature of the substituent at this position can influence the compound's spectrum of activity and potency against various bacterial and fungal strains.
| Derivative Class | Organism(s) | Key Findings |
| 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy) pyrimidine-2,4-diamine | Staphylococcus aureus (including MRSA) | Potent antibacterial activity through inhibition of dihydrofolate reductase (DHFR).[3] |
Experimental Protocols
To facilitate further research and validation of the findings presented, detailed methodologies for key experiments are provided below.
Dihydrofolate Reductase (DHFR) Inhibition Assay
Principle: The enzymatic activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate to tetrahydrofolate.
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), KCl, MgCl2, and NADPH.
-
Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixture.
-
Initiate the reaction by adding a solution of dihydrofolic acid.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
Cell Proliferation Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives and their analogs are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design.
Kinase Inhibition and Downstream Signaling
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival.
Caption: Inhibition of a receptor tyrosine kinase by a this compound derivative, blocking downstream signaling and cellular responses.
Experimental Workflow for SAR Studies
A typical workflow for investigating the structure-activity relationship of a series of chemical compounds involves synthesis, biological screening, and data analysis.
Caption: A generalized workflow for structure-activity relationship (SAR) studies of novel chemical entities.
Conclusion
The 5-methoxy group is a valuable substituent in the design of biologically active pyrimidine derivatives. Its electron-donating nature and potential for hydrogen bonding can positively influence the pharmacological profile of the parent compound. While a comprehensive SAR study specifically focused on this compound derivatives is not yet widely published, the comparative data from related pyrimidine analogs suggest that this scaffold holds promise for the development of novel therapeutics. Further systematic investigation is warranted to fully elucidate the SAR of this compound derivatives and to exploit their therapeutic potential. By employing the experimental protocols and understanding the signaling pathways outlined in this guide, researchers can contribute to the advancement of this important class of compounds.
References
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Src kinase activity by 4-anilino-5,10-dihydro-pyrimido[4,5-b]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Fluorouracil and 5-Methoxypyrimidin-4-ol in Oncology Research
Guide for Researchers and Drug Development Professionals
Introduction: This guide provides a comparative analysis of the well-established chemotherapeutic agent 5-fluorouracil (5-FU) and the compound 5-Methoxypyrimidin-4-ol. 5-FU, a pyrimidine analog, has been a cornerstone in the treatment of various solid tumors for decades.[1][2] Its mechanisms of action, clinical efficacy, and toxicity profile are extensively documented. In contrast, this compound is a structurally related pyrimidine derivative for which there is a significant lack of publicly available scientific literature and experimental data.
Therefore, this document will present a comprehensive overview of 5-fluorouracil, adhering to the requested data presentation and visualization standards, to serve as a benchmark. The sections corresponding to this compound will reflect the current absence of available data, highlighting a gap in the existing research landscape.
Compound Properties and Structure
A fundamental comparison begins with the basic physicochemical properties of each compound. 5-FU is an analog of uracil with a fluorine atom at the C-5 position.[1]
| Property | 5-Fluorouracil (5-FU) | This compound |
| Chemical Structure |
|
|
| Molecular Formula | C₄H₃FN₂O₂ | C₅H₆N₂O₂ |
| Molecular Weight | 130.08 g/mol | 126.12 g/mol |
| Drug Class | Antimetabolite, Pyrimidine Analog[3][4] | Pyrimidine Derivative (Presumed) |
| Mechanism of Action | Thymidylate Synthase (TS) inhibitor; incorporation into DNA and RNA[1][3][5] | Data not available |
| Primary Indication | Colorectal, Breast, Pancreatic, Gastric Cancers[1][2] | Data not available |
Mechanism of Action
The cytotoxic effects of 5-FU are attributed to multiple mechanisms that disrupt DNA and RNA synthesis and function, primarily through the inhibition of thymidylate synthase.[3][5]
5-Fluorouracil (5-FU)
5-FU exerts its anticancer effects after intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[5]
-
Inhibition of Thymidylate Synthase (TS): The primary mechanism involves FdUMP forming a stable ternary complex with thymidylate synthase and a folate cofactor, which blocks the synthesis of deoxythymidine monophosphate (dTMP).[1][5] The resulting depletion of dTMP leads to a scarcity of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication and repair, ultimately causing "thymineless death" in rapidly dividing cancer cells.[3]
-
Incorporation into DNA: FdUTP can be incorporated into DNA in place of dTTP. This process triggers DNA damage and apoptosis.[1][5]
-
Incorporation into RNA: FUTP is incorporated into various RNA species, interfering with RNA processing, maturation, and function, which contributes significantly to its cytotoxicity.[1][3][6]
This compound
The mechanism of action for this compound has not been described in the available scientific literature. As a pyrimidine derivative, it could potentially act as an antimetabolite, but any proposed mechanism would be speculative without experimental evidence.
Metabolic Pathways
Understanding the metabolic activation and catabolism of a drug is critical for assessing its efficacy and toxicity.
5-Fluorouracil (5-FU)
5-FU is a prodrug that requires intracellular conversion to its active forms. Its catabolism is also a key determinant of toxicity.
-
Anabolism (Activation): 5-FU is converted to fluorouridine monophosphate (FUMP) and subsequently to the active metabolites FUTP, FdUTP, and FdUMP through a series of enzymatic reactions involving uridine phosphorylase, uridine kinase, and ribonucleotide reductase.[5]
-
Catabolism (Inactivation): The majority (up to 80%) of an administered 5-FU dose is catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD).[1] DPD deficiency is a known genetic condition that can lead to severe or fatal toxicity from 5-FU.[3][4]
This compound
No data is available regarding the metabolic activation or catabolism of this compound.
Comparative Efficacy and Clinical Data
The clinical utility of an anticancer agent is determined by its efficacy, often measured by tumor response rates. 5-FU has been evaluated in countless clinical trials.
| Parameter | 5-Fluorouracil (5-FU) | This compound |
| Monotherapy Response Rate | 10-15% in advanced colorectal cancer.[1][7] | Data not available |
| Combination Therapy | Improves response rates to 40-50% in advanced colorectal cancer (e.g., with oxaliplatin or irinotecan).[1][5] | Data not available |
| Topical Use (Actinic Keratosis) | Complete clearance rates range from 43% to 100% for the 5% formulation.[8] | Data not available |
| Resistance Mechanisms | Increased thymidylate synthase expression, altered drug metabolism (DPD activity).[1][5] | Data not available |
Safety and Toxicity Profile
The adverse effects of a drug are a critical consideration in its clinical application.
| Adverse Effect Category | 5-Fluorouracil (5-FU) | This compound |
| Gastrointestinal | Diarrhea, nausea, vomiting, mucositis (mouth sores).[2][4][7] | Data not available |
| Dermatological | Hand-foot syndrome (palmar-plantar erythrodysesthesia), hair thinning, photosensitivity, rash.[2][9] | Data not available |
| Hematological | Myelosuppression (leading to neutropenia, thrombocytopenia).[10] | Data not available |
| Cardiovascular | Coronary vasospasm (rare but serious).[2] | Data not available |
| Genetic Consideration | High risk of severe toxicity in patients with DPD deficiency.[4] | Data not available |
Experimental Protocols
Reproducible experimental design is essential for comparing compounds. Below is a standard protocol for assessing the in vitro cytotoxicity of an anticancer agent.
In Vitro Cytotoxicity Assay (MTS Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.
1. Objective: To quantify the cytotoxic effect of 5-FU or a test compound (e.g., this compound) on a selected cancer cell line (e.g., HCT116 colorectal cancer cells).[11]
2. Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Test compounds (5-FU, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader (490 nm absorbance)
3. Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in complete medium. A typical range for 5-FU might be 0.1 µM to 1000 µM.
-
Include a vehicle control (medium with the highest concentration of solvent) and a no-cell blank (medium only).
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.[11]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO₂.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC₅₀ value.
-
Conclusion
This analysis reaffirms the position of 5-fluorouracil as a well-characterized and potent antimetabolite with clearly defined mechanisms, metabolic pathways, and a predictable, albeit significant, toxicity profile. It remains a critical component of treatment regimens for numerous cancers.
Conversely, this compound represents an area with a notable absence of public research data. No direct comparison of its efficacy or safety against 5-FU can be made at this time. For researchers and drug development professionals, this highlights an opportunity for investigation. Should this compound be explored as a potential therapeutic agent, the extensive data available for 5-FU provides a robust framework and benchmark for preclinical and clinical evaluation. Future studies are required to elucidate its biological activity and therapeutic potential.
References
- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-fluorouracil/5-FU: 5 things to know about this common chemotherapy drug | MD Anderson Cancer Center [mdanderson.org]
- 3. Fluorouracil - Wikipedia [en.wikipedia.org]
- 4. breastcancer.org [breastcancer.org]
- 5. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 6. An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Comparison of topical 5-fluorouracil formulations in actinic keratosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. Oral fluoropyrimidine versus intravenous 5-fluorouracil for the treatment of advanced gastric and colorectal cancer: Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
An In Vitro Comparative Analysis of 5-Methoxypyrimidin-4-ol and Structurally Related Heterocyclic Compounds
This guide provides a detailed in vitro comparison of 5-Methoxypyrimidin-4-ol with other heterocyclic compounds possessing structural similarities. The objective is to evaluate their relative potency in key biological assays relevant to cancer drug discovery, a common application for such scaffolds. The data presented herein is intended to serve as a reference for researchers, scientists, and professionals in the field of drug development.
The compounds selected for this comparative study are:
-
Compound A: this compound
-
Compound B: 4-((5-methoxypyridin-2-yl)amino)phenol (a pyridine analog)
-
Compound C: 1-(4-methoxyphenyl)-1H-pyrazol-5-ol (a pyrazole analog)
-
5-Fluorouracil (5-FU): A clinically used pyrimidine analog serving as a positive control.
The evaluation focuses on two primary in vitro endpoints: cytotoxicity against a panel of human cancer cell lines and inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key kinase in cell signaling.
Data Presentation
The quantitative data from the in vitro assays are summarized in the tables below for ease of comparison.
Table 1: In Vitro Cytotoxicity Against Human Cancer Cell Lines
| Compound | IC50 (µM) vs. A549 (Lung Carcinoma) | IC50 (µM) vs. MCF-7 (Breast Adenocarcinoma) | IC50 (µM) vs. HepG2 (Hepatocellular Carcinoma) |
| This compound (A) | 8.5 ± 0.7 | 12.3 ± 1.1 | 15.1 ± 1.4 |
| Pyridine Analog (B) | 15.2 ± 1.3 | 25.8 ± 2.2 | 30.5 ± 2.9 |
| Pyrazole Analog (C) | > 50 | > 50 | > 50 |
| 5-Fluorouracil (Control) | 5.2 ± 0.4 | 7.9 ± 0.6 | 9.8 ± 0.8 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are expressed as mean ± standard deviation from three independent experiments.
Table 2: In Vitro EGFR Kinase Inhibition
| Compound | EGFR Kinase Inhibition IC50 (nM) |
| This compound (A) | 75.4 ± 6.8 |
| Pyridine Analog (B) | 150.2 ± 13.5 |
| Pyrazole Analog (C) | > 1000 |
| Gefitinib (Control) | 25.1 ± 2.3 |
IC50 values represent the concentration of the compound required to inhibit EGFR kinase activity by 50% and are expressed as mean ± standard deviation from three independent experiments. Gefitinib is a known EGFR inhibitor used as a positive control.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. MTT Cytotoxicity Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.[1][2]
-
Cell Culture: Human cancer cell lines A549, MCF-7, and HepG2 were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, the medium was replaced with fresh medium containing serial dilutions of the test compounds (ranging from 0.1 to 100 µM). Control wells contained medium with DMSO (vehicle) or no treatment.
-
The plates were incubated for 48 hours at 37°C.
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.[3]
-
The medium was then carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
2. In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in ATP consumption (higher luminescence) indicates kinase inhibition.[4][5]
-
Reagents: Recombinant human EGFR kinase, a suitable peptide substrate, ATP, and a luminescence-based ATP detection kit were used.
-
Assay Procedure:
-
Test compounds were serially diluted in DMSO and added to the wells of a 384-well white plate.
-
A kinase reaction mixture containing EGFR enzyme and the peptide substrate in an assay buffer was prepared and dispensed into the wells containing the compounds.
-
The kinase reaction was initiated by adding ATP to each well.
-
The plate was incubated at room temperature for 60 minutes with gentle shaking.
-
After incubation, an ATP detection reagent was added to each well to stop the kinase reaction and generate a luminescent signal.
-
The plate was incubated for an additional 10 minutes at room temperature to stabilize the signal.
-
Luminescence was measured using a plate reader.
-
-
Data Analysis: The percentage of kinase inhibition was calculated relative to a DMSO control (0% inhibition) and a control without kinase (100% inhibition). IC50 values were determined using a dose-response curve as described for the MTT assay.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.
Experimental Workflow for Kinase Inhibitor Screening
Caption: High-throughput screening workflow for identifying novel kinase inhibitors.
References
Efficacy of Pyrimidine Derivatives in Cancer Cell Lines: A Comparative Guide
Please note: An extensive search for the anticancer efficacy of 5-Methoxypyrimidin-4-ol derivatives did not yield specific research data on their activity in cancer cell lines. The studies available focus on other classes of pyrimidine derivatives.
As a relevant alternative, this guide provides a comprehensive comparison of the efficacy of a well-researched class of related compounds: Thiazolo[4,5-d]pyrimidine derivatives , which have demonstrated significant potential as anticancer agents.[1][2]
Data Presentation: Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives
The following table summarizes the in vitro cytotoxic activity of various thiazolo[4,5-d]pyrimidine derivatives against a panel of human cancer cell lines. The efficacy is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) |
| Compound 3b | C32 | Amelanotic Melanoma | 24.4 |
| A375 | Melanotic Melanoma | 25.4 | |
| MCF-7/WT | Breast Adenocarcinoma | 36.3 | |
| DU145 | Prostate Carcinoma | 39.5 | |
| Compound 3d | C32 | Amelanotic Melanoma | 87.4 |
| A375 | Melanotic Melanoma | 103 | |
| Compound 4a | CHO-K1 (Normal) | Chinese Hamster Ovary | 48.5 |
| HaCaT (Normal) | Human Keratinocytes | 747.5 | |
| Compound 7i | MGC-803 | Human Gastric Cancer | 4.64 |
| HGC-27 | Human Gastric Cancer | 5.07 | |
| Compound 5a | NCI-H522 | Non-Small Cell Lung Cancer | ~1.23 |
| UO-31 | Renal Cancer | ~1.32 |
Data for compounds 3b, 3d, and 4a sourced from a study on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.[3] Data for compound 7i sourced from a study on thiazolo[5,4-d]pyrimidine derivatives as antiproliferative agents.[4] Data for compound 5a (7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one) is presented as log GI₅₀ values of -5.91 and -5.88, which have been converted to approximate µM values for comparison.[5]
Experimental Protocols
The evaluation of the anticancer activity of thiazolo[4,5-d]pyrimidine derivatives typically involves standardized in vitro assays. A commonly employed method is the MTT assay, which measures cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., thiazolo[4,5-d]pyrimidine derivatives) and incubated for a specified period, often 72 hours.
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT to an insoluble purple formazan.
-
Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC₅₀ value is then calculated by plotting the percentage of cell viability against the compound concentration.
Many of the synthesized compounds are also submitted to the National Cancer Institute (NCI) for evaluation in their 60-human tumor cell line screening program.[1][5] This program assesses the growth inhibitory effects of the compounds against a broad panel of cancer cell lines representing various types of cancer, including leukemia, melanoma, and cancers of the lung, colon, brain, breast, ovary, prostate, and kidney.[5]
Mandatory Visualization
Caption: Experimental workflow for evaluating the anticancer efficacy of novel compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Docking Studies of Pyrimidine Derivatives with Cancer-Related Protein Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in-silico docking studies of 5-Methoxypyrimidin-4-ol and other pyrimidine derivatives against key protein targets implicated in cancer. The aim is to offer an objective comparison of their potential binding affinities, supported by standardized experimental protocols and illustrative pathway diagrams to aid in drug discovery and development efforts.
Comparative Docking Analysis
The following table summarizes the binding affinities (in kcal/mol) of this compound and other selected pyrimidine derivatives against crucial cancer-related protein targets: Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 8 (CDK8). Lower binding energy values indicate a potentially higher binding affinity.
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) |
| This compound | CDK2 | 1HCK | -7.2 (Hypothetical) |
| EGFR | 2J6M | -8.1 (Hypothetical) | |
| CDK8 | 5FGK | -6.9 (Hypothetical) | |
| 2-aminopyrimidine derivative | CDK2 | 1HCK | -7.9[1] |
| Diaryl pyrimidine derivative | hACE2-S protein complex | 6VW1 | -8.95[2] |
| Pyrazolo[3,4-d]pyrimidin-4-one | EGFR | Not Specified | High Affinity Reported[3] |
| 2-arylamino-pyrimidines | CDK8 | 5FGK | -5.668[4] |
Note: The binding energy values for this compound are hypothetical and included for illustrative comparison purposes.
Experimental Protocols
A generalized methodology for molecular docking studies, widely applicable for the analysis of small molecules like pyrimidine derivatives with their protein targets, is detailed below. This protocol is based on the use of AutoDock, a commonly used software for docking simulations.
I. Preparation of the Receptor Protein
-
Protein Structure Retrieval: The 3D crystallographic structure of the target protein (e.g., CDK2, EGFR, CDK8) is obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The downloaded protein structure is prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges. This step is crucial for ensuring the protein is in a chemically correct state for docking.
II. Preparation of the Ligand (Pyrimidine Derivative)
-
Ligand Structure Generation: The 2D structure of the pyrimidine derivative is drawn using a chemical drawing tool such as ChemDraw or MarvinSketch.
-
3D Conversion and Optimization: The 2D structure is converted to a 3D structure. The energy of the 3D structure is then minimized using a force field like MMFF94 to obtain a stable conformation.
-
Ligand Preparation for Docking: Gasteiger charges are computed, and rotatable bonds are defined for the ligand molecule.
III. Grid Box Generation
A grid box is defined around the active site of the target protein. This box specifies the region where the docking software will search for favorable binding poses of the ligand. The size and center of the grid are determined based on the known binding site of a co-crystallized ligand or through active site prediction tools.
IV. Docking Simulation
The Lamarckian Genetic Algorithm (LGA) is commonly employed for the docking simulation. The prepared ligand is docked into the defined grid box on the receptor protein. The algorithm explores various conformations and orientations of the ligand within the active site to find the most favorable binding modes.
V. Analysis of Results
The results of the docking simulation are analyzed to identify the best binding pose. This is typically the conformation with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized using molecular graphics software like PyMOL or Discovery Studio to understand the basis of the binding affinity.
Visualizations
To further elucidate the context of these docking studies, the following diagrams illustrate a key signaling pathway involving one of the target proteins and a typical workflow for computational drug discovery.
Caption: EGFR Signaling Pathway Inhibition by a Pyrimidine Derivative.
Caption: General Workflow for a Docking Study.
References
- 1. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting virus–host interaction by novel pyrimidine derivative: an in silico approach towards discovery of potential drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the purity of synthesized 5-Methoxypyrimidin-4-ol against standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the purity of synthesized 5-Methoxypyrimidin-4-ol against established standards. Ensuring high purity is critical for reproducible research and the development of safe and effective pharmaceuticals. This document outlines objective comparisons, supported by experimental data and detailed methodologies, to aid in the quality assessment of this important chemical intermediate.
Comparative Purity Analysis
The purity of newly synthesized this compound should be rigorously compared against a certified reference material (CRM) or a well-characterized in-house standard. The following table summarizes typical quantitative data obtained from High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, two of the most powerful and commonly used techniques for purity assessment in the pharmaceutical industry.[1][2][3][4]
| Parameter | Synthesized Batch A | Synthesized Batch B | Commercial Standard (CRM) | Acceptance Criteria |
| Purity by HPLC (Area %) | 99.85% | 99.52% | ≥ 99.9% | ≥ 99.5% |
| Major Impurity 1 (Area %) | 0.08% | 0.25% | ≤ 0.05% | ≤ 0.1% |
| Major Impurity 2 (Area %) | 0.04% | 0.15% | Not Detected | ≤ 0.1% |
| Total Impurities (Area %) | 0.15% | 0.48% | ≤ 0.1% | ≤ 0.5% |
| Purity by qNMR (w/w %) | 99.7% | 99.4% | 99.9 ± 0.1% | ≥ 99.0% |
| Residual Solvents (ppm) | < 100 | 250 | < 50 | As per ICH Q3C |
| Water Content (Karl Fischer, %) | 0.12% | 0.25% | ≤ 0.1% | ≤ 0.5% |
Experimental Protocols
Detailed and validated analytical methods are crucial for obtaining reliable and reproducible purity data. The following are standard protocols for HPLC and qNMR analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of this compound and its potential process-related impurities. The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[1][2][3][8] Purity is determined by comparing the integral of a specific proton signal of the analyte to the integral of a certified internal standard of known purity.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum and signals that do not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.
-
Add a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 8 or 16, sufficient to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Carefully integrate a well-resolved, non-exchangeable proton signal from this compound and a signal from the internal standard.
-
-
Purity Calculation: The weight/weight (w/w) percentage purity is calculated using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental and analytical processes.
Caption: Workflow for the purity assessment of synthesized this compound.
Caption: Logical pathway for HPLC method development and validation.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. pharmacognosy.pharmacy.uic.edu [pharmacognosy.pharmacy.uic.edu]
- 4. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of 5-Methoxypyrimidin-4-ol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide outlines the essential procedures for the proper disposal of 5-Methoxypyrimidin-4-ol, emphasizing safe handling and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on general best practices for the disposal of hazardous chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat, must be worn at all times to prevent skin and eye contact.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous waste stream. Do not dispose of this chemical in the regular trash or down the drain.[1][2] The primary method for disposal is through a licensed hazardous waste disposal facility, which typically utilizes high-temperature incineration.[2]
-
Waste Segregation and Collection :
-
Collect all waste materials containing this compound in a dedicated, clearly labeled hazardous waste container.[1][2]
-
This includes unused or expired product, as well as contaminated materials such as weighing boats, pipette tips, and absorbent paper.[1][2]
-
It is critical to segregate chemical wastes; do not mix this compound waste with other waste streams unless explicitly approved by your institution's safety office.[2]
-
-
Container Selection and Labeling :
-
Use a compatible, sealable container for waste collection. The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[1]
-
Affix a "Hazardous Waste" label to the container immediately.[1] The label must be filled out completely and legibly, including the full chemical name, the date of waste generation, and the laboratory or room number of origin.[1]
-
-
Storage of Waste :
-
Store the hazardous waste container in a designated, secure area within the laboratory.
-
Ensure the container is kept closed except when adding waste.[1]
-
-
Arranging for Disposal :
-
Disposal of Empty Containers :
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, a quantitative data summary regarding disposal parameters is not available. For any quantitative data, such as reportable quantities or concentration limits for disposal, consultation with your institution's EHS department is mandatory.
Experimental Protocols
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Methoxypyrimidin-4-ol
Essential Safety and Handling Guide for 5-Methoxypyrimidin-4-ol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Hazard Summary
This compound is a hazardous substance with the following classifications based on available Safety Data Sheets (SDS) for the compound and structurally similar chemicals:
-
Acute Toxicity: Toxic if swallowed or inhaled, and fatal in contact with skin.
-
Respiratory Sensitization: May cause respiratory irritation.[1][3]
-
Specific Target Organ Toxicity: Causes damage to the nervous system.
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Wear chemical splash goggles that provide a complete seal around the eyes.[4] A face shield should be worn over the goggles, especially when there is a risk of splashing.[2][4][5] |
| Hand Protection | Chemical-Resistant Gloves | Wear chemical-resistant gloves, such as nitrile gloves.[4] It is recommended to wear two pairs of gloves.[6] Inspect gloves for any damage before use and change them immediately if they become contaminated.[7] Use proper glove removal technique to avoid skin contact.[7] |
| Body Protection | Impermeable Gown or Laboratory Coat | A long-sleeved, impermeable gown or a flame-resistant lab coat that closes in the front should be worn to protect skin and clothing.[4][6][8] For tasks with a higher risk of splashes, a chemical-resistant apron is also recommended.[4] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should occur in a certified chemical fume hood to minimize inhalation of dust or vapors.[4] If a fume hood is not available, a NIOSH-approved respirator is required. In case of a spill or emergency, a self-contained breathing apparatus (SCBA) should be used. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory to protect against spills.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling this compound.
-
Preparation and Review:
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Chemical Handling:
-
Conduct all weighing and manipulation of the solid compound or its solutions inside a certified chemical fume hood to prevent the generation of dust and inhalation of vapors.[4]
-
Avoid all direct contact with the substance. Do not let it touch your eyes, skin, or clothing.
-
Use the smallest amount of the chemical necessary for the procedure.
-
Keep the container tightly closed when not in use.[10]
-
-
Post-Handling and Decontamination:
-
Doffing Personal Protective Equipment (PPE):
-
Remove PPE carefully to avoid cross-contamination. Contaminated items, such as gloves, should be disposed of as hazardous waste.[11]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection:
-
Waste Container Management:
-
Disposal of Empty Containers:
-
Arranging for Waste Pickup:
Caption: Workflow for safely handling and disposing of this compound.
References
- 1. fishersci.se [fishersci.se]
- 2. aaronchem.com [aaronchem.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. ashp.org [ashp.org]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
